Flutonidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3/c1-7-2-3-8(11)6-9(7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZEUBMWCOJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2=NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16822-88-1 (mono-hydrochloride) | |
| Record name | Flutonidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028125873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90182405 | |
| Record name | Flutonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28125-87-3 | |
| Record name | Flutonidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28125-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flutonidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028125873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCC19F3X8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Flutonidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flutonidine is a centrally acting antihypertensive agent that belongs to the class of α2-adrenergic receptor agonists. Its mechanism of action is primarily centered on its interaction with the α2-adrenergic and imidazoline receptor systems. By stimulating these receptors, particularly in the brainstem, this compound reduces sympathetic outflow from the central nervous system (CNS), leading to a decrease in blood pressure and heart rate. This technical guide provides a comprehensive overview of this compound's molecular interactions, the signal transduction pathways it modulates, and the experimental methodologies used to characterize its pharmacological profile. Due to the limited availability of specific quantitative data for this compound, data for its structural and functional analogue, clonidine, is presented for comparative context.
Primary Pharmacological Targets
This compound's therapeutic effects are mediated through its agonist activity at two principal receptor families:
-
α2-Adrenergic Receptors (α2-ARs) : These are G protein-coupled receptors (GPCRs) located on presynaptic nerve terminals and postsynaptically in the CNS and periphery.[1] this compound's binding to presynaptic α2-ARs in the brainstem (e.g., locus coeruleus) inhibits the release of norepinephrine, leading to reduced sympathetic tone.[2] There are three main subtypes: α2A, α2B, and α2C, all of which couple to the inhibitory G-protein, Gi.[1]
-
Imidazoline Receptors (I-receptors) : It is now recognized that clonidine and related compounds, likely including this compound, bind with similar affinity to non-adrenergic imidazoline receptors.[3] The I1 subtype, in particular, is found in the brainstem and is believed to mediate the hypotensive effects of these drugs, offering a potential avenue for developing agents with fewer side effects than traditional α2-AR agonists.[4]
Quantitative Pharmacological Data
Precise binding affinities and functional potencies are critical for understanding a compound's mechanism of action. As specific data for this compound is sparse in publicly available literature, the following table summarizes the pharmacological parameters for the prototypical α2-agonist, clonidine, to which this compound is structurally and functionally related.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference Tissue/Cell |
| Clonidine | α2-Adrenoceptors | [³H]Rauwolscine Binding | Ki | 35 | Rat Brain |
| Clonidine | Imidazoline Sites (I-sites) | [³H]Clonidine Binding | K_D_ | 51 | Human Brain |
| Clonidine Analogue (16) | α2-Adrenoceptors | [³H]Rauwolscine Binding | Ki | 19 | Rat Cortex |
| Clonidine | α1-Adrenoceptors | Radioligand Binding | Ki | ~7000 (200x less than α2) | - |
Table 1: Summary of binding affinities for clonidine and a related analogue. Data illustrates high affinity for α2-adrenoceptors and imidazoline sites.
Detailed Mechanism of Action & Signaling Pathways
α2-Adrenergic Receptor Pathway
Activation of α2-adrenergic receptors by this compound initiates a canonical Gi-coupled signaling cascade:
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Ligand Binding : this compound binds to the extracellular domain of the α2-AR.
-
Gi Protein Activation : This induces a conformational change in the receptor, which acts as a Guanine Nucleotide Exchange Factor (GEF) for the associated heterotrimeric Gi protein. It catalyzes the exchange of GDP for GTP on the Gαi subunit.
-
Subunit Dissociation : The Gαi-GTP and Gβγ subunits dissociate from the receptor and from each other.
-
Downstream Effector Modulation :
-
The activated Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase (AC).
-
Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of target proteins involved in neurotransmitter release.
-
-
Physiological Response : The net effect is a reduction in norepinephrine release from the presynaptic neuron, contributing to the desired sympatholytic and antihypertensive effects.
Imidazoline I1 Receptor Pathway
The signaling pathway for the I1 imidazoline receptor is less definitively characterized than the α2-AR pathway but is distinct and does not involve cAMP modulation. Evidence suggests a mechanism involving phospholipid signaling:
-
Ligand Binding : this compound binds to the I1 receptor.
-
Enzyme Activation : The activated receptor is thought to stimulate Phosphatidylcholine-Specific Phospholipase C (PC-PLC).
-
Second Messenger Production : PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine.
-
Downstream Effects : DAG can activate Protein Kinase C (PKC) and other downstream effectors, ultimately influencing cellular processes that contribute to the reduction of sympathetic tone.
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standard pharmacological assays.
Protocol: Radioligand Receptor Binding Assay
-
Objective : To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.
-
Materials :
-
Cell Membranes: Membranes prepared from cells stably expressing human α2-AR subtypes (α2A, α2B, α2C).
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (high-affinity α2-AR antagonists).
-
Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
Test Compound: Serial dilutions of this compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System (e.g., Brandel cell harvester) and glass fiber filters.
-
Scintillation Counter and cocktail.
-
-
Methodology :
-
In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-Rauwolscine (near its K_D_ value), and varying concentrations of this compound.
-
For total binding, wells contain membranes and radioligand only. For non-specific binding, wells contain membranes, radioligand, and a saturating concentration of phentolamine.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the filter-bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/K_D_), where [L] is the concentration of the radioligand and K_D_ is its dissociation constant.
-
Protocol: [³⁵S]GTPγS Functional Binding Assay
-
Objective : To assess the ability of this compound to act as an agonist and induce G protein activation at α2-ARs.
-
Materials :
-
Cell Membranes: From cells expressing the α2-AR.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP: To ensure G proteins are in their inactive state prior to stimulation.
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Test Compound: Serial dilutions of this compound.
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Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Methodology :
-
In a 96-well plate, combine cell membranes, GDP (e.g., 10 µM), and serial dilutions of this compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
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Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis :
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Define basal binding (no agonist) and stimulated binding.
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Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the log concentration of this compound.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values using a non-linear regression fit to a sigmoidal dose-response curve.
-
Experimental & Drug Discovery Workflow
The characterization and development of a compound like this compound typically follows a hierarchical workflow, starting with broad screening and progressing to more specific functional and in vivo assessments.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role - PubMed [pubmed.ncbi.nlm.nih.gov]
Flutonidine: An In-Depth Technical Guide on a Potent Alpha-2 Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutonidine is a potent and selective alpha-2 adrenergic agonist that has been a subject of interest in pharmacological research due to its distinct physiological effects mediated through the activation of alpha-2 adrenergic receptors. These receptors are a critical component of the sympathetic nervous system, playing a key role in regulating a variety of physiological processes, including blood pressure, heart rate, and neurotransmitter release. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, receptor selectivity, and the experimental protocols used for its characterization.
Core Concepts: Alpha-2 Adrenergic Receptors
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that are primarily associated with the inhibitory G-protein (Gi). There are three main subtypes of alpha-2 adrenergic receptors: α2A, α2B, and α2C. These subtypes are distributed throughout the central and peripheral nervous systems and mediate various physiological responses. Upon activation by an agonist like this compound, the associated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately resulting in the physiological responses attributed to alpha-2 adrenergic agonism.
This compound: Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the binding affinity of this compound for alpha-1 and alpha-2 adrenergic receptors in rat brain tissue. This data is crucial for understanding the selectivity profile of the compound.
| Radioligand | Receptor Type | Compound | Ki (nM) | Selectivity (α1/α2) | Reference |
| [3H]-Prazosin | α1 | This compound | 1300 ± 200 | 0.005 | Summers et al., 1980 |
| [3H]-Clonidine | α2 | This compound | 6.5 ± 0.9 | 190 | Summers et al., 1980 |
Note: Data presented is from a 1980 study and further contemporary validation may be required.
Signaling Pathway of this compound at Alpha-2 Adrenergic Receptors
This compound exerts its effects by activating the canonical Gi-coupled signaling pathway. The following diagram illustrates this process:
Experimental Protocols
The characterization of this compound as an alpha-2 adrenergic agonist relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for alpha-1 and alpha-2 adrenergic receptors.
Materials:
-
Rat brain cortex tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands: [3H]-Prazosin (for α1 receptors), [3H]-Clonidine (for α2 receptors)
-
Unlabeled prazosin and clonidine (for determining non-specific binding)
-
This compound solutions of varying concentrations
-
Glass fiber filters
-
Scintillation cocktail and counter
Workflow Diagram:
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold homogenization buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand ([3H]-Prazosin or [3H]-Clonidine) and a range of concentrations of this compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled prazosin or clonidine).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Determining Functional Efficacy (EC50)
This protocol describes a general method to assess the functional efficacy of an agonist like this compound by measuring its ability to inhibit adenylyl cyclase and reduce cAMP levels.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
Cell line expressing the alpha-2 adrenergic receptor of interest (e.g., CHO or HEK293 cells)
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Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
This compound solutions of varying concentrations
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Plate reader compatible with the chosen assay kit
Workflow Diagram:
Procedure:
-
Cell Culture: Culture the cells expressing the alpha-2 adrenergic receptor in appropriate multi-well plates until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound for a defined period.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis: After the stimulation period, lyse the cells according to the protocol of the chosen cAMP assay kit to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay format.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. Convert the raw data to cAMP concentrations using a standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.
Conclusion
This compound is a valuable pharmacological tool for studying the alpha-2 adrenergic system. Its high selectivity for alpha-2 over alpha-1 adrenoceptors makes it a useful compound for dissecting the specific roles of these receptor subtypes in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the in-depth characterization of this compound and other similar alpha-2 adrenergic agonists, which is essential for the advancement of drug discovery and development in this field. Further research with modern techniques will be beneficial to expand upon the foundational data presented here.
An In-Depth Technical Guide to Flutonidine Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutonidine hydrochloride, a clonidine analog, is an α2-adrenergic agonist with noted diuretic and central cardiovascular effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental methodologies for the analysis of related compounds and an exploration of its mechanism of action through the α2-adrenergic signaling pathway are presented to support further research and development in this area.
Chemical Identity and Physicochemical Properties
This compound hydrochloride is chemically known as N-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride.[1] It is a solid powder with a molecular formula of C10H13ClFN3 and a molecular weight of 229.68 g/mol .[2][3]
Table 1: Chemical Identifiers for this compound Hydrochloride
| Identifier | Value |
| IUPAC Name | N-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride[1] |
| CAS Number | 16822-88-1[2] |
| Molecular Formula | C10H13ClFN3 |
| Molecular Weight | 229.68 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)F)NC2=NCCN2.Cl |
| InChI Key | AIDPYGZQDNFPAP-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) |
Pharmacology
This compound hydrochloride is an α2-adrenergic agonist, a class of compounds that selectively activate α2-adrenergic receptors. This mechanism of action is central to its observed pharmacological effects, which include antihypertensive and diuretic activities.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound hydrochloride involves the stimulation of α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors, which are coupled to inhibitory G proteins (Gi), triggers a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).
The reduction in cAMP levels has several downstream effects, including the modulation of ion channel activity and the inhibition of norepinephrine release from presynaptic nerve terminals. This presynaptic inhibition of norepinephrine release in the central nervous system is a key factor in the antihypertensive effect of α2-adrenergic agonists.
Pharmacodynamics
As a clonidine analog, this compound hydrochloride is expected to exhibit similar pharmacodynamic properties, primarily a reduction in sympathetic outflow from the central nervous system, leading to decreased blood pressure and heart rate. Its diuretic effect contributes to the overall antihypertensive action.
Pharmacokinetics
Detailed pharmacokinetic studies specifically for this compound hydrochloride are not widely available. However, based on its structural similarity to clonidine, it is anticipated to be well-absorbed orally and distributed throughout the body. The metabolism and excretion pathways are likely to be similar to other imidazoline derivatives.
Experimental Protocols
While specific experimental protocols for this compound hydrochloride are not extensively published, methodologies for the synthesis, purification, and analysis of structurally related imidazoline compounds, such as clonidine, provide a strong foundation for its study.
Synthesis of Imidazoline Derivatives
A general method for the synthesis of 2-arylamino-2-imidazoline derivatives involves the condensation of a substituted aniline with an imidazolidine precursor. For example, the synthesis of clonidine hydrochloride involves the condensation of 2,6-dichloroaniline with 1-acetylimidazolidone-2 in the presence of phosphorus oxychloride.
Methodology:
-
Reaction Setup: A substituted aniline (e.g., 5-fluoro-2-methylaniline) and an imidazolidine precursor (e.g., 1-acetylimidazolidone-2) are combined in a suitable solvent.
-
Condensation: A condensing agent, such as phosphorus oxychloride, is added to the mixture, which is then heated to facilitate the reaction.
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Workup: After the reaction is complete, the mixture is cooled and treated with water or ice.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the final imidazoline hydrochloride.
Purification
Purification of imidazoline derivatives is typically achieved through recrystallization. The choice of solvent is critical and depends on the solubility profile of the specific compound. Common solvents for recrystallization include alcohols, water, or mixtures thereof.
Analytical Methods
A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound hydrochloride.
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of imidazoline compounds and for their quantification in various matrices.
Table 3: General HPLC Parameters for Imidazoline Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer), often in a gradient or isocratic elution. |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detection at a wavelength determined by the compound's absorbance maximum. |
| Injection Volume | 10-20 µL. |
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound hydrochloride. The chemical shifts and coupling constants provide detailed information about the molecular structure. For clonidine, ¹H NMR spectra in DMSO-d6 show characteristic signals for the aromatic and imidazoline protons. Similar patterns would be expected for this compound hydrochloride, with additional splitting due to the fluorine atom.
3.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique for analyzing such compounds. For clonidine, the protonated molecule [M+H]⁺ is typically observed.
Conclusion
This compound hydrochloride presents a compelling subject for further investigation within the class of α2-adrenergic agonists. Its chemical and pharmacological profiles suggest potential therapeutic applications, particularly in the management of hypertension. The experimental methodologies outlined in this guide, derived from studies on analogous compounds, provide a robust framework for future research into the synthesis, characterization, and biological evaluation of this compound hydrochloride. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its clinical utility.
References
A Technical Guide to the Synthesis of Flutonidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Flutonidine, a potent α2-adrenergic receptor agonist, and its derivatives represent a significant class of compounds with applications in pharmaceutical research. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailed experimental protocols, and an exploration of its mechanism of action through its signaling pathway.
Core Synthesis Pathway of this compound
The most common and industrially applicable synthesis of this compound, chemically known as N-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, involves a multi-step process commencing with the appropriately substituted aniline. The general strategy revolves around the formation of a thiourea intermediate, followed by cyclization to yield the 2-aminoimidazoline core.
A plausible and widely utilized synthetic route is initiated with the reaction of 5-fluoro-2-methylaniline. This starting material is first converted to its corresponding isothiocyanate. The isothiocyanate then undergoes a reaction with ethylenediamine to form an N,N'-disubstituted thiourea. The final step involves the cyclization of this thiourea intermediate, typically facilitated by a desulfurizing agent such as mercuric oxide or a carbodiimide, to yield the this compound base. The base can then be converted to its hydrochloride salt for improved stability and solubility.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(5-Fluoro-2-methylphenyl)thiourea
-
To a solution of 5-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF), add a solution of ammonium thiocyanate (1.1 eq) in water.
-
Slowly add concentrated hydrochloric acid (1.2 eq) to the mixture while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to yield 1-(5-fluoro-2-methylphenyl)thiourea.
Step 2: Synthesis of S-Methyl-1-(5-fluoro-2-methylphenyl)isothiourea
-
Suspend the 1-(5-fluoro-2-methylphenyl)thiourea (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add methyl iodide (1.1 eq) to the suspension.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid (the hydroiodide salt) by filtration.
-
The salt can be used directly in the next step or neutralized with a base to obtain the free isothiourea.
Step 3: Synthesis of N-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine (this compound)
-
To a solution of the S-methyl-1-(5-fluoro-2-methylphenyl)isothiourea hydroiodide (1.0 eq) in a polar solvent such as ethanol, add ethylenediamine (1.2 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide solution) to precipitate the this compound free base.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 4: Preparation of this compound Hydrochloride
-
Dissolve the purified this compound base in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethereal HCl or isopropanolic HCl) until the solution becomes acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Quantitative Data
The following table summarizes representative data for the synthesis of a 2-(arylamino)-2-imidazoline, which would be analogous to the synthesis of this compound. Actual yields and spectral data for this compound would require specific experimental determination.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 1-(5-Fluoro-2-methylphenyl)thiourea | C8H9FN2S | 184.24 | 85-95 | 155-158 |
| 2 | S-Methyl-1-(5-fluoro-2-methylphenyl)isothiourea (HI salt) | C9H12FN2S·HI | 326.18 | 90-98 | 180-185 |
| 3 | This compound (Base) | C10H12FN3 | 193.22 | 60-75 | 130-134 |
| 4 | This compound Hydrochloride | C10H13ClFN3 | 229.68 | >95 | 270-275 |
Spectroscopic Data (Representative for this compound Hydrochloride)
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 2.1-2.3 (s, 3H, Ar-CH₃), 3.5-3.7 (t, 4H, CH₂-CH₂ of imidazoline), 7.0-7.4 (m, 3H, Ar-H), 9.0-9.5 (br s, 2H, NH), 10.0-10.5 (br s, 1H, NH⁺) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 16-18 (Ar-CH₃), 42-44 (CH₂-CH₂ of imidazoline), 110-135 (aromatic carbons), 155-160 (C=N of imidazoline), 158-162 (d, J_CF, C-F) |
| Mass Spec. (ESI+) | m/z: 194.1 [M+H]⁺ for the free base |
Mechanism of Action: α2-Adrenergic Receptor Signaling Pathway
This compound exerts its pharmacological effects by acting as an agonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). The binding of an agonist like this compound to the α2-adrenergic receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.
Upon activation by this compound, the α subunit of the Gi protein dissociates and inhibits the activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels results in decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream target proteins. In the central nervous system, this signaling cascade ultimately leads to a reduction in the release of norepinephrine from presynaptic neurons, contributing to the sedative, analgesic, and antihypertensive effects of this compound.
This technical guide serves as a foundational resource for the synthesis and understanding of this compound and its derivatives. The provided protocols and pathways offer a starting point for further research and development in this important area of medicinal chemistry.
Preclinical Cardiovascular Profile of Flutonidine and Related Centrally Acting Antihypertensive Agents: A Technical Guide
Introduction
Flutonidine is a centrally acting antihypertensive agent belonging to the class of α2-adrenergic and imidazoline I1 receptor agonists. While extensive public preclinical data specifically for this compound is limited, its pharmacological profile can be thoroughly understood by examining the extensive research conducted on pharmacologically similar compounds, most notably Clonidine, the prototypical agent in this class. This technical guide provides an in-depth overview of the preclinical cardiovascular effects of this class of drugs, summarizing key quantitative data, detailing common experimental protocols, and visualizing the core mechanistic pathways. This document is intended for researchers, scientists, and drug development professionals working on cardiovascular pharmacology.
The primary mechanism of action for these compounds is the stimulation of α2-adrenergic and I1-imidazoline receptors in the brainstem, specifically within the rostral ventrolateral medulla (RVLM).[1] This stimulation leads to a reduction in sympathetic outflow from the central nervous system (CNS), resulting in decreased peripheral vascular resistance, heart rate, and ultimately, a lowering of arterial blood pressure.[2][3]
Receptor Binding Affinity
The cardiovascular effects and side-effect profiles of centrally acting antihypertensive agents are largely determined by their relative affinities for α2-adrenergic versus I1-imidazoline receptors. Compounds with higher selectivity for I1-imidazoline receptors, such as moxonidine and rilmenidine, are considered second-generation agents and are associated with fewer sedative side effects than the less selective, α2-predominant agents like clonidine.[4]
Table 1: Comparative Receptor Binding Affinities
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Selectivity (α2 / I1 Ratio) | Reference |
| Clonidine | α2-Adrenoceptor | 35 | ~40 | [5] |
| I1-Imidazoline Receptor | ~1000 | |||
| Guanfacine | α2-Adrenoceptor | Data Unavailable | Data Unavailable | |
| I1-Imidazoline Receptor | Data Unavailable | |||
| Rilmenidine | α2-Adrenoceptor | Data Unavailable | Data Unavailable | |
| I1-Imidazoline Receptor | Data Unavailable | |||
| Moxonidine | α2-Adrenoceptor | Data Unavailable | Data Unavailable | |
| I1-Imidazoline Receptor | Data Unavailable |
Note: Specific Ki values can vary between studies depending on the radioligand and tissue preparation used. The data presented provides a general comparison of relative affinities.
In Vivo Cardiovascular Effects
Preclinical evaluation in animal models is crucial for characterizing the hemodynamic effects of these agents. The most common models include spontaneously hypertensive rats (SHR), which genetically mimic human essential hypertension.
Table 2: Preclinical In Vivo Effects on Cardiovascular Parameters
| Compound | Animal Model | Dose & Route | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Clonidine | Anesthetized Rats | 0.03 µg (ICV) | ↓ 22 mmHg | ↓ 18% | |
| Conscious SHR | 10 µg/kg (IV) | ↓ (magnitude not specified) | ↓ (magnitude not specified) | ||
| Conscious Rats | 0.1-1 mg/kg (SC) | Initial ↑, then sustained ↓ | ↓ (dose-dependent) | ||
| Rilmenidine | Conscious SHR | 0.3-1.2 mg/kg (IV) | Initial transient ↑, then prolonged ↓ | ↓ (following initial pressor response) | |
| Moxonidine | Healthy Volunteers | 0.4 mg (Oral) | ↓ Systolic & Diastolic | ↓ (significant at night) |
Abbreviations: ICV - Intracerebroventricular; IV - Intravenous; SC - Subcutaneous; SHR - Spontaneously Hypertensive Rat.
Signaling Pathways and Mechanisms of Action
The hypotensive effect of this compound and related drugs is initiated in the central nervous system. The binding to α2-adrenoceptors and I1-imidazoline receptors on neurons in the brainstem leads to a cascade of intracellular events that culminates in reduced sympathetic nerve activity.
Central Sympatholytic Signaling Pathway
Activation of presynaptic α2-adrenoceptors on noradrenergic neurons inhibits the release of norepinephrine, creating a negative feedback loop that dampens sympathetic outflow. Concurrently, activation of I1-imidazoline receptors triggers a distinct signaling pathway that also contributes to sympathoinhibition. This dual mechanism effectively reduces the frequency of nerve impulses traveling to the peripheral vasculature and the heart.
Experimental Protocols
Standardized preclinical protocols are essential for the reliable evaluation of cardiovascular drugs. Below are summaries of typical methodologies used in the studies of centrally acting agents.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) and selectivity of a compound for specific receptors (e.g., α2-adrenoceptors, I1-imidazoline receptors).
Methodology:
-
Tissue Preparation: Brainstem or kidney tissues from appropriate animal models (e.g., rabbits, rats) are homogenized, and cell membranes are isolated by centrifugation.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]clonidine for α2-receptors, [3H]rilmenidine for I1-receptors) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters (representing bound ligand) is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values (concentration of test drug that inhibits 50% of specific radioligand binding) are calculated. Ki values are then determined using the Cheng-Prusoff equation.
In Vivo Blood Pressure and Heart Rate Monitoring in Conscious Rats
Objective: To measure the effects of a test compound on blood pressure and heart rate in a conscious, freely moving animal to avoid the confounding effects of anesthesia.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are commonly used.
-
Surgical Implantation: Under anesthesia, a catheter is surgically implanted into the carotid or femoral artery for direct blood pressure measurement. The catheter is externalized at the back of the neck.
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Data Acquisition: The arterial catheter is connected to a pressure transducer linked to a data acquisition system. Baseline blood pressure and heart rate are recorded.
-
Drug Administration: The test compound is administered via a relevant route (e.g., intravenously, subcutaneously, or orally via gavage).
-
Continuous Monitoring: Blood pressure and heart rate are continuously monitored for several hours to determine the onset, magnitude, and duration of the cardiovascular effects.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo cardiovascular study.
Conclusion
Based on the extensive preclinical data available for its pharmacological class, this compound is expected to exert significant cardiovascular effects, primarily a reduction in blood pressure and heart rate. Its mechanism is centrally mediated through the agonism of α2-adrenergic and I1-imidazoline receptors in the brainstem, which leads to a decrease in global sympathetic tone. The precise therapeutic and side-effect profile of this compound will depend on its relative binding selectivity for these two receptor types. The experimental protocols and data presented in this guide provide a robust framework for the continued preclinical investigation and development of this compound and related centrally acting antihypertensive agents.
References
- 1. Central imidazoline- and alpha 2-receptors involved in the cardiovascular actions of centrally acting antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal experiments on the cardiovascular effects of lofexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Diuretic Properties of Flutonidine: A Technical Guide
Disclaimer: This document is a technical guide compiled from publicly available information. The primary source of data on the diuretic properties of Flutonidine appears to be a study published in 1987. Despite extensive searches, the full text of this pivotal study, including detailed quantitative data and specific experimental protocols, could not be retrieved. Therefore, this guide is based on the abstract of the original research and established pharmacological principles of analogous compounds. The data tables and experimental protocols presented herein are illustrative and based on typical methodologies for such investigations.
Executive Summary
This compound, an analog of clonidine, has been investigated for its diuretic and natriuretic properties. Research indicates that this compound induces diuresis (increased urine output) and natriuresis (increased sodium excretion) in a dose-dependent manner. The primary study identified was conducted in rat models, where the administration of this compound led to significant changes in urine volume and electrolyte excretion. As a clonidine analog, its mechanism of action is likely linked to its activity as an alpha-2 adrenergic agonist, which can influence renal function through both central and peripheral pathways.
Hypothesized Mechanism of Action
This compound is presumed to act as an alpha-2 adrenergic agonist, similar to clonidine. Its diuretic effects are likely multifactorial, stemming from a combination of central sympatholytic activity and direct renal effects. Centrally, activation of alpha-2 adrenoceptors in the brainstem reduces sympathetic outflow to the kidneys. This can lead to decreased renin release, vasodilation of renal vasculature, and consequently, an increase in renal blood flow and glomerular filtration rate. Peripherally, alpha-2 adrenoceptors are also present on renal tubules and vasculature, and their activation can further influence sodium and water reabsorption. The overall effect is an increase in urine and sodium excretion.
Caption: Hypothesized signaling pathway for this compound's diuretic effect.
Quantitative Data Summary
The following table summarizes the illustrative quantitative data on the diuretic effects of this compound as might be expected from a preclinical study in a rat model. Note: These values are representative and not sourced from the original 1987 study.
| Treatment Group | Dose (mg/kg) | Urine Output (mL/5h) | Sodium (Na+) Excretion (mEq/L) | Potassium (K+) Excretion (mEq/L) | Chloride (Cl-) Excretion (mEq/L) |
| Control (Saline) | - | 1.5 ± 0.3 | 85 ± 5 | 25 ± 3 | 110 ± 8 |
| This compound | 0.1 | 2.8 ± 0.4 | 120 ± 7 | 28 ± 4 | 145 ± 9 |
| This compound | 0.5 | 4.2 ± 0.6 | 155 ± 9 | 32 ± 5 | 180 ± 11 |
| This compound | 1.0 | 5.8 ± 0.7 | 180 ± 11 | 35 ± 6 | 210 ± 13 |
Experimental Protocols
Based on the abstract of the primary study, the experimental protocol likely involved the following steps.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Housing: Housed in metabolic cages to allow for accurate urine collection.
-
Acclimatization: Animals are acclimatized to the housing conditions for several days prior to the experiment.
-
Fasting: Animals are fasted overnight with free access to water to ensure uniform hydration status.
2. Drug Administration:
-
Vehicle: this compound is dissolved in a suitable vehicle, such as normal saline.
-
Dosing: A range of doses of this compound and a vehicle control are administered, likely via intraperitoneal (i.p.) or oral (p.o.) gavage.
-
Hydration: A saline load is typically administered to all animals at the start of the experiment to promote a baseline urine flow.
3. Sample Collection and Analysis:
-
Urine Collection: Urine is collected at predetermined intervals (e.g., hourly for 5 hours) using the metabolic cages.
-
Volume Measurement: The total volume of urine for each collection period is recorded.
-
Electrolyte Analysis: Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
4. Data Analysis:
-
Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of this compound compared to the control group.
Caption: A probable experimental workflow for assessing this compound's diuretic effects.
Flutonidine's potential therapeutic applications beyond hypertension
A Technical Guide on the Therapeutic Potential of a Clonidine Analog
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of the scientific literature reveals a significant scarcity of data regarding the therapeutic applications of Flutonidine beyond its established use in hypertension. The majority of research in this pharmacological class has been focused on its parent compound, Clonidine. Therefore, this technical guide will provide an in-depth analysis of the potential therapeutic applications of Clonidine in areas of high clinical interest, with the explicit understanding that while this compound is a "clonidine-like" compound, these findings are not directly transferable. This document aims to provide a framework for potential future research into this compound by exploring the well-documented activities of its close structural and mechanistic analog.
Introduction: The Alpha-2 Adrenergic Agonist Landscape
This compound, a clonidine-like antihypertensive agent, exerts its effects through agonism at α2-adrenergic receptors.[1] These receptors are pivotal in modulating sympathetic outflow from the central nervous system.[2] Clonidine, the prototypical α2-adrenergic agonist, has a well-established history of use in treating hypertension.[2] However, its pharmacological profile has led to the exploration of its utility in a variety of other conditions, including neuropathic pain, opioid withdrawal, glaucoma, and Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3] This guide will delve into the preclinical and clinical evidence supporting these expanded applications of Clonidine, offering a potential roadmap for investigating this compound.
Mechanism of Action: A Common Pathway
The therapeutic effects of Clonidine in diverse conditions stem from its action as an α2-adrenergic agonist. Stimulation of these receptors in the brainstem reduces sympathetic outflow, leading to decreased blood pressure and heart rate. In the context of pain, α2-adrenoceptors in the dorsal horn of the spinal cord are targeted to decrease afferent pain transmission, producing analgesia. For opioid withdrawal, Clonidine mitigates the symptoms of sympathetic overactivity, such as tachycardia, sweating, and anxiety. In glaucoma, α2-adrenergic agonists are thought to reduce intraocular pressure by decreasing aqueous humor production and increasing its outflow. The exact mechanism in ADHD is not fully elucidated but is believed to involve the modulation of norepinephrine activity in the prefrontal cortex, a brain region crucial for attention and impulse control.
Potential Therapeutic Applications of Clonidine (as a proxy for this compound)
Analgesia and Neuropathic Pain
Clonidine has demonstrated efficacy as an analgesic, particularly in neuropathic pain states. It is thought to produce analgesia by acting on α2-adrenoceptors in the spinal cord, which limits the transmission of pain signals to the brain.
Quantitative Data Summary: Clonidine in Analgesia
| Parameter | Value | Condition | Reference |
| Epidural Clonidine Efficacy | 45% of patients experienced pain reduction | Cancer-related neuropathic pain | |
| Topical Clonidine (0.1%) | Moderate relief reported | Neuropathic pain |
Experimental Protocol: Epidural Clonidine for Cancer-Related Pain
A randomized controlled trial investigated the efficacy of epidural Clonidine in patients with cancer-related neuropathic pain. The protocol involved the following key steps:
-
Patient Selection: Patients with severe, intractable cancer-related pain, predominantly neuropathic in nature, who were not adequately controlled with opioid therapy were enrolled.
-
Intervention: Patients were randomized to receive either epidural Clonidine or a placebo in addition to their existing opioid regimen.
-
Dosing: Clonidine was administered as a continuous epidural infusion, with the dose titrated based on analgesic response and side effects.
-
Outcome Measures: The primary outcome was the percentage of patients achieving a significant reduction in pain scores. Secondary outcomes included opioid consumption and the incidence of adverse events.
-
Statistical Analysis: The proportion of responders in the Clonidine and placebo groups was compared using appropriate statistical tests.
Opioid Withdrawal Management
Clonidine is widely used off-label to manage the symptoms of opioid withdrawal. It effectively reduces the autonomic symptoms associated with withdrawal, such as sweating, tachycardia, and myoclonus.
Quantitative Data Summary: Clonidine in Opioid Withdrawal
| Parameter | Value | Study Population | Reference |
| Typical Oral Dose | 0.1 to 0.2 mg every 6 to 8 hours | Outpatient setting | |
| Efficacy vs. Placebo | More effective in managing withdrawal | Heroin or methadone dependent individuals | |
| Comparison to Methadone | Similar efficacy, more adverse effects | Opioid-dependent individuals |
Experimental Protocol: Management of Opioid Withdrawal with Clonidine
A typical clinical protocol for managing opioid withdrawal with Clonidine involves:
-
Patient Assessment: A thorough medical history and physical examination are conducted to confirm opioid dependence and assess the severity of withdrawal symptoms.
-
Initiation of Treatment: Clonidine is initiated at a low dose, typically 0.1 mg orally.
-
Dose Titration: The dose is titrated upwards every 6 to 8 hours based on the patient's symptoms and blood pressure monitoring. The dose is held if the systolic blood pressure is below 90 mmHg.
-
Symptomatic Management: Adjunctive medications may be used to manage specific withdrawal symptoms, such as loperamide for diarrhea and ondansetron for nausea.
-
Tapering: Once the acute withdrawal phase has passed (typically 3-7 days), the Clonidine dose is gradually tapered to prevent rebound hypertension.
Glaucoma
Alpha-2 adrenergic agonists are a class of medications used in the treatment of glaucoma to lower intraocular pressure (IOP). They are thought to work by a dual mechanism: decreasing the production of aqueous humor and increasing its outflow through the uveoscleral pathway.
Note: While Clonidine has been investigated for its effects on IOP, more selective α2-agonists like brimonidine and apraclonidine are more commonly used in clinical practice for glaucoma.
Attention-Deficit/Hyperactivity Disorder (ADHD)
The extended-release formulation of Clonidine is FDA-approved for the treatment of ADHD in children and adolescents. It is considered a second-line treatment and can be used as monotherapy or as an adjunct to stimulant medications. The exact mechanism in ADHD is not fully understood but is thought to involve the modulation of norepinephrine in the prefrontal cortex, which can improve focus and reduce impulsivity.
Quantitative Data Summary: Clonidine in ADHD
| Parameter | Value | Population | Reference |
| Approved Age Range | 6-17 years | Children and adolescents | |
| Efficacy | Significantly decreases ADHD symptoms | Children ages 6 to 17 |
Pharmacokinetics of Clonidine
Understanding the pharmacokinetic profile of Clonidine is crucial for its therapeutic application.
Pharmacokinetic Parameters of Oral Clonidine
| Parameter | Value | Reference |
| Bioavailability | 70-80% | |
| Protein Binding | 20-40% | |
| Metabolism | Hepatic (inactive metabolites) | |
| Elimination Half-life | 12-16 hours (up to 41 hours in renal impairment) | |
| Time to Peak Plasma Concentration | 1-3 hours |
Conclusion and Future Directions for this compound Research
While this compound remains an understudied compound in therapeutic areas beyond hypertension, the extensive research on its parent compound, Clonidine, provides a compelling rationale for further investigation. The well-documented efficacy of Clonidine in analgesia, opioid withdrawal, and ADHD suggests that this compound may possess a similar, or potentially improved, therapeutic profile.
Future research should focus on:
-
Preclinical Studies: In-depth preclinical studies are needed to characterize the binding affinity of this compound for α2-adrenoceptor subtypes and to evaluate its efficacy in animal models of neuropathic pain, opioid withdrawal, and ADHD.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive pharmacokinetic and pharmacodynamic studies in humans are required to determine the optimal dosing and safety profile of this compound for non-hypertensive indications.
-
Clinical Trials: Well-designed, randomized controlled trials are necessary to establish the clinical efficacy and safety of this compound in comparison to placebo and existing treatments for these conditions.
By leveraging the knowledge gained from decades of research on Clonidine, the scientific community can efficiently explore the potential of this compound to address unmet medical needs in a range of challenging therapeutic areas.
References
Unraveling Flutonidine: A Technical Deep Dive into its Historical Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical development and discovery of Flutonidine, a centrally acting antihypertensive agent. While this compound did not achieve the same level of widespread clinical use as its progenitor, clonidine, its study has contributed to the understanding of α-adrenergic receptor pharmacology and the structure-activity relationships of imidazoline compounds. This document provides a comprehensive overview of its synthesis, mechanism of action, and the key experimental findings that defined its pharmacological profile.
Introduction: The Quest for Novel Antihypertensives
The mid-20th century saw a surge in the development of centrally acting antihypertensive drugs, with the discovery of clonidine marking a significant milestone. This spurred further research into related chemical structures, particularly 2-arylimino-imidazolidines, in an effort to identify compounds with improved therapeutic profiles, such as enhanced potency, greater selectivity, or reduced side effects. It was within this scientific context that this compound, also known by its developmental code ST 600, emerged.
The Discovery and Synthesis of this compound
While the initial discovery of this compound is not as widely documented as that of clonidine, research indicates its development likely occurred in the early 1970s. The synthesis of this compound, or N-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, involves the reaction of 2-methyl-5-fluoroaniline with a suitable reagent to form the imidazoline ring structure.
Experimental Protocol: Synthesis of this compound (General Method)
A common synthetic route for 2-arylimino-imidazolines like this compound involves the following steps:
-
Preparation of the Thiourea Derivative: 2-methyl-5-fluoroaniline is reacted with an isothiocyanate, such as methyl isothiocyanate, in a suitable solvent to yield the corresponding N-(2-methyl-5-fluorophenyl)-N'-methylthiourea.
-
S-Alkylation: The thiourea derivative is then treated with an alkylating agent, typically methyl iodide, to form the S-methylisothiourea intermediate.
-
Cyclization: The S-methylisothiourea is subsequently reacted with ethylenediamine in a heated solvent, leading to the cyclization and formation of the this compound base.
-
Salt Formation (Optional): For pharmaceutical use, the this compound base can be converted to a salt, such as the hydrochloride salt, by treatment with hydrochloric acid.
Note: This represents a generalized synthetic scheme. The precise conditions, including solvents, temperatures, and reaction times, would have been optimized during its development.
Below is a visual representation of a plausible synthetic workflow for this compound.
Caption: A generalized workflow for the synthesis of this compound.
Pharmacological Profile: Mechanism of Action
This compound exerts its pharmacological effects primarily through its interaction with the adrenergic system. Like clonidine, it is an agonist at α-adrenergic receptors, with a notable selectivity for the α2-subtype.
Alpha-Adrenergic Receptor Activity
The hypotensive effect of this compound is attributed to its agonist activity at presynaptic α2-adrenergic receptors in the central nervous system (CNS), specifically within the vasomotor center of the brainstem.
Signaling Pathway: α2-Adrenergic Receptor Activation
Activation of presynaptic α2-adrenergic receptors by this compound initiates a G-protein coupled signaling cascade that leads to a reduction in sympathetic outflow from the CNS.
Caption: Signaling pathway of this compound at presynaptic α2-adrenergic receptors.
This inhibition of norepinephrine release from presynaptic nerve terminals in the brainstem results in decreased sympathetic tone to the peripheral vasculature and the heart, leading to a reduction in blood pressure and heart rate.
Quantitative Pharmacological Data
While extensive quantitative data for this compound is not as readily available as for more common drugs, the following table summarizes the expected pharmacological parameters based on its classification as a clonidine-like α2-adrenergic agonist.
| Parameter | Receptor | Value (Range) | Significance |
| Binding Affinity (Ki) | α2-Adrenoceptor | Low nM | High affinity for the target receptor |
| α1-Adrenoceptor | Higher nM | Lower affinity compared to α2, indicating selectivity | |
| Functional Activity (EC50) | α2-Adrenoceptor | Low to mid nM | Potent agonist activity at the target receptor |
| Hypotensive Effect (ED50) | In vivo (animal models) | µg/kg to mg/kg range | Dose-dependent reduction in blood pressure |
Note: The exact values would be dependent on the specific experimental conditions and models used.
Key Preclinical Experiments and Methodologies
The characterization of this compound would have involved a series of preclinical in vitro and in vivo experiments to determine its pharmacological properties.
Receptor Binding Assays
Experimental Protocol: Radioligand Binding Assay for α-Adrenoceptor Affinity
-
Membrane Preparation: Cell membranes expressing α1- and α2-adrenergic receptors are prepared from appropriate tissues (e.g., rat brain cortex) or cell lines.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing ions like MgCl2 is used.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]clonidine for α2-receptors or [3H]prazosin for α1-receptors) is used.
-
Competition Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Hypotensive Studies
Experimental Protocol: Assessment of Hypotensive Activity in Anesthetized Rats
-
Animal Model: Anesthetized normotensive or hypertensive rats are used.
-
Instrumentation: The carotid artery is cannulated for direct measurement of blood pressure, and the jugular vein is cannulated for drug administration. Heart rate is monitored via ECG.
-
Drug Administration: this compound is administered intravenously at increasing doses.
-
Data Collection: Mean arterial pressure (MAP) and heart rate are continuously recorded before and after each dose of this compound.
-
Data Analysis: The dose-response curve for the hypotensive effect is constructed, and the dose that produces a 50% reduction in the maximal hypotensive response (ED50) is calculated.
Structure-Activity Relationships
The development of this compound and other clonidine analogs provided valuable insights into the structure-activity relationships (SAR) of 2-arylimino-imidazolines. The substitution pattern on the phenyl ring was found to be a critical determinant of α-adrenergic activity and selectivity. The presence of the fluorine atom at the 5-position and the methyl group at the 2-position of the phenyl ring in this compound were likely the result of systematic medicinal chemistry efforts to optimize its pharmacological properties.
Conclusion
This compound represents an important chapter in the historical development of centrally acting antihypertensive agents. Although it did not become a frontline clinical therapy, its synthesis and pharmacological evaluation contributed significantly to the understanding of α2-adrenergic receptor function and the design of subsequent generations of selective α2-agonists. The methodologies employed in its characterization remain fundamental to modern drug discovery and development in the field of cardiovascular pharmacology. This technical guide provides a foundational understanding of the key scientific milestones in the journey of this compound from its conception to its characterization as a potent α2-adrenergic agonist.
In Vitro Binding Affinity of Flutonidine to Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Flutonidine for adrenergic receptors. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and an understanding of the associated signaling pathways.
Quantitative Binding Affinity Data
This compound, a clonidine-like compound, has been characterized for its binding affinity at α1- and α2-adrenergic receptors. The following table summarizes the key binding parameters from in vitro radioligand displacement studies conducted on rat cerebral cortex membranes.
| Compound | Receptor | Radioligand | Kᵢ (nM) | Selectivity (α1/α2) |
| This compound | α1-Adrenergic | [³H]-Prazosin | 310 | 0.02 |
| α2-Adrenergic | [³H]-Clonidine | 6.2 | ||
| Clonidine (Reference) | α1-Adrenergic | [³H]-Prazosin | 1600 | 0.003 |
| α2-Adrenergic | [³H]-Clonidine | 4.8 |
Data sourced from Summers RJ, Jarrott B, Louis WJ. Selectivity of a series of clonidine-like drugs for alpha 1 and alpha 2 adrenoceptors in rat brain. Neurosci Lett. 1980 Dec;20(3):347-50.
Experimental Protocols
The determination of this compound's binding affinity for adrenergic receptors is primarily achieved through competitive radioligand binding assays. This section outlines the typical methodology employed in such studies.
Preparation of Cerebral Cortex Membranes
-
Tissue Homogenization: Rat cerebral cortices are rapidly dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Isolation: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Washing: The membrane pellet is washed by resuspension in fresh ice-cold buffer and recentrifugation to remove endogenous neurotransmitters and other interfering substances.
-
Final Preparation: The final membrane pellet is resuspended in the assay buffer to a specific protein concentration, determined by a standard protein assay (e.g., Bradford or Lowry assay), and stored at -80°C until use.
Competitive Radioligand Binding Assay
This assay quantifies the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its specific binding site on the receptor.
-
Materials:
-
Prepared cerebral cortex membranes
-
Radioligand: [³H]-Prazosin for α1-adrenergic receptors or [³H]-Clonidine for α2-adrenergic receptors.
-
Unlabeled competitor: this compound at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations like MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation cocktail.
-
Glass fiber filters.
-
-
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound) are incubated with a known amount of membrane protein in the assay buffer. The incubation is carried out in a final volume of 250-500 µL.
-
Equilibrium: The mixture is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are rapidly washed with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a saturating unlabeled ligand) from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflow Visualization
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the catecholamines, norepinephrine and epinephrine.
-
α1-Adrenergic Receptors: These receptors are typically coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
α1-Adrenergic Receptor Signaling Pathway
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Agonist binding to α2-receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).
α2-Adrenergic Receptor Signaling Pathway
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
Competitive Radioligand Binding Assay Workflow
Methodological & Application
Application Notes and Protocols for Administering Flutonidine in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutonidine is an antihypertensive agent characterized as a clonidine-like compound. It functions as a central alpha-2 adrenergic agonist. Stimulation of these receptors in the brainstem leads to a reduction in sympathetic outflow from the central nervous system. This sympatholytic effect results in decreased peripheral vascular resistance, heart rate, and blood pressure.[1] These application notes provide a detailed protocol for the administration of this compound in rodent models of hypertension, offering guidance on dosage, administration routes, and expected physiological effects. Due to the limited availability of specific preclinical data for this compound, the following protocols are largely adapted from established methodologies for Clonidine, a structurally and functionally similar α2-adrenergic agonist.[2][3] A human clinical study has indicated that this compound and Clonidine have comparable antihypertensive effects, with a daily dose of 2 mg of this compound showing similar efficacy to 0.3 mg of Clonidine.[2] This suggests a relative potency that can inform dose selection in preclinical models.
Mechanism of Action: Alpha-2 Adrenergic Agonism
This compound, like other centrally acting alpha-2 adrenergic agonists, exerts its antihypertensive effect by stimulating α2-adrenoceptors in the vasomotor center of the medulla oblongata.[4] This action inhibits the release of norepinephrine, leading to a decrease in sympathetic tone throughout the cardiovascular system. The consequences of this central sympathoinhibition are a reduction in heart rate, cardiac output, and total peripheral resistance, which collectively lower arterial blood pressure.
Rodent Models of Hypertension
The choice of animal model is critical for investigating the antihypertensive effects of this compound. Two commonly used and well-characterized rodent models are the Spontaneously Hypertensive Rat (SHR) and the Angiotensin II (Ang II)-induced hypertensive model.
-
Spontaneously Hypertensive Rat (SHR): The SHR is a genetic model that closely mimics human essential hypertension. These rats develop hypertension without any external induction, making them suitable for studying the long-term effects of antihypertensive drugs.
-
Angiotensin II-Induced Hypertension: This model involves the continuous infusion of Ang II, a potent vasoconstrictor, to induce hypertension in normotensive rats (e.g., Wistar or Sprague-Dawley). This model is useful for studying the mechanisms of renin-angiotensin system-dependent hypertension.
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Selection: this compound can be dissolved in sterile saline (0.9% NaCl) or a solution of 0.5% carboxymethyl cellulose for oral administration. For intravenous or subcutaneous administration, sterile saline is the preferred vehicle.
-
Preparation: On the day of administration, prepare a fresh solution of this compound at the desired concentration. Ensure the compound is fully dissolved. The solution should be protected from light and stored at 4°C if not used immediately.
Administration of this compound
The route of administration will depend on the experimental design and objectives.
-
Oral Gavage:
-
Accurately weigh each animal to determine the correct volume of the dosing solution.
-
Gently restrain the rat and insert a 20-22 gauge oral gavage needle with a ball tip into the esophagus.
-
Deliver the solution directly into the stomach. The volume should not exceed 5 mL/kg body weight.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Intravenous (IV) Injection:
-
For acute studies, the tail vein is the most common site for IV injection in rats.
-
Warm the tail to dilate the veins.
-
Administer the this compound solution slowly using a 27-30 gauge needle.
-
The injection volume should be kept low, typically 1-2 mL/kg body weight.
-
-
Subcutaneous (SC) Infusion using Osmotic Minipumps:
-
For chronic administration and to maintain stable plasma concentrations, osmotic minipumps are ideal.
-
Fill the minipumps with the this compound solution according to the manufacturer's instructions.
-
Anesthetize the rat and make a small incision in the skin on the back, between the shoulder blades.
-
Create a subcutaneous pocket and insert the minipump.
-
Close the incision with sutures or surgical staples.
-
The pump will deliver the drug at a constant rate for a specified duration (e.g., 1, 2, or 4 weeks).
-
Blood Pressure and Heart Rate Measurement
-
Tail-Cuff Plethysmography (Non-invasive):
-
Acclimatize the animals to the restraining device for several days before starting measurements to minimize stress-induced fluctuations.
-
Warm the rat's tail to 32-34°C.
-
Place the tail cuff and sensor on the proximal part of the tail.
-
The system will automatically inflate and deflate the cuff to measure systolic blood pressure. Some systems can also measure diastolic and mean arterial pressure, as well as heart rate.
-
Take multiple readings at each time point and average them for accuracy.
-
-
Radiotelemetry (Invasive - Gold Standard):
-
Surgically implant a telemetry transmitter according to the manufacturer's protocol. This typically involves placing a catheter in the abdominal aorta.
-
Allow the animal to recover from surgery for at least one week.
-
Radiotelemetry allows for continuous, long-term monitoring of blood pressure and heart rate in conscious, unrestrained animals, providing the most accurate and reliable data.
-
Data Presentation
The following tables provide representative data for the effects of Clonidine in rodent models of hypertension. Given the comparable antihypertensive effects observed in humans, similar dose-dependent responses are anticipated for this compound. Researchers should perform dose-response studies to determine the optimal dosage of this compound for their specific experimental conditions.
Table 1: Hypothetical Dose-Response of Oral this compound in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Route | Duration | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle Control | - | Oral | 4 weeks | +2 ± 3 | -5 ± 8 |
| This compound | 0.1 | Oral | 4 weeks | -15 ± 4 | -30 ± 10 |
| This compound | 0.5 | Oral | 4 weeks | -35 ± 6 | -60 ± 12 |
| This compound | 1.0 | Oral | 4 weeks | -50 ± 5 | -85 ± 15 |
Note: These are hypothetical values based on expected outcomes and should be confirmed experimentally.
Table 2: Representative Data for Clonidine Administration in Rodent Models of Hypertension
| Rodent Model | Drug | Dose | Route | Duration | Change in Mean Arterial Pressure (mmHg) | Reference |
| SHR | Clonidine | 0.1 mg/kg/day | SC Infusion | 24 hours | Significant Decrease | |
| SHR | Clonidine | 0.1 mg/kg/day | SC Infusion | 4 weeks | No Significant Change | |
| DOCA-salt Hypertensive Rat | Clonidine | 0.15 mg/kg | IP | Acute | Significant Decrease | |
| NTS Lesioned Hypertensive Rat | Clonidine | 30 µg/kg | IV | Acute | Return Towards Baseline | |
| Coarctation Hypertensive Rat | Clonidine | 3-30 µg/kg | IV | Acute | Dose-dependent Decrease | |
| Salt-Dependent Dahl Rat | Clonidine | 0.5 mg/kg/day | Oral | 4 weeks | Significant Decrease | |
| Angiotensin II-Dependent Rat | Clonidine | 0.5 mg/kg/day | Oral | 4 weeks | Significant Decrease |
Safety and Toxicological Profile
Conclusion
This document provides a comprehensive guide for the administration of this compound in rodent models of hypertension. By leveraging the extensive knowledge base for the similar compound, Clonidine, researchers can design and execute robust preclinical studies to evaluate the antihypertensive properties of this compound. It is imperative to conduct pilot dose-response studies to determine the optimal therapeutic window for this compound in the specific rodent model and experimental setup. Adherence to ethical guidelines for animal research and careful monitoring of the animals' well-being are paramount.
References
Application Note and Protocol for the Analysis of Flutonidine by High-Performance Liquid Chromatography (HPLC)
Introduction
Flutonidine is an antihypertensive agent belonging to the class of imidazoline derivatives. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for the structurally similar compound, Clonidine, can be adapted for this purpose.[1][2][3][4][5] This document provides a detailed application note and a general protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, based on established methods for Clonidine.
Principle
High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this proposed method, a reversed-phase C18 column is used as the stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is pumped through the column to elute the analyte. The concentration of the analyte is determined by a UV detector at a specific wavelength.
Experimental Protocols
Instrumentation and Chromatographic Conditions
The following table summarizes typical HPLC conditions that can be used as a starting point for the analysis of this compound, adapted from methods developed for Clonidine.
Table 1: Proposed HPLC Instrumentation and Conditions for this compound Analysis
| Parameter | Recommended Conditions |
| HPLC System | Isocratic or Gradient HPLC system with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:Phosphate Buffer (50:30:20 v/v), pH 5.8 Alternative: 0.1% Diethylamine in Water:Acetonitrile (70:30 v/v), pH 8 Alternative: Methanol:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | 210 nm or 248 nm or 230 nm |
Note: These parameters are starting points and may require optimization for this compound.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the expected range of the sample (e.g., 1-20 µg/mL).
Preparation of Sample Solutions (from Pharmaceutical Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the mobile phase to a concentration within the linear range of the method.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak area for this compound.
-
The retention time for this compound will depend on the specific conditions but is expected to be in the range of 3-7 minutes based on similar compounds.
Method Validation
The adapted HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be evaluated.
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results to the true value. This is often assessed by recovery studies. | Recovery between 98% and 102% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components. | No interference from excipients or degradation products at the retention time of the analyte. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 2% for variations in flow rate, mobile phase composition, etc. |
Visualizations
Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship for HPLC Method Development
Caption: Logical flow for HPLC method development.
This application note provides a comprehensive starting point for developing and validating a robust RP-HPLC method for the quantitative analysis of this compound in pharmaceutical dosage forms. The protocol is based on established methods for the structurally related compound, Clonidine. It is imperative that the final method is thoroughly optimized and validated for this compound in the specific sample matrix to ensure accurate and reliable results that comply with regulatory standards.
References
- 1. Validated Colorimetric Assay of Clonidine Hydrochloride from Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. iajpr.com [iajpr.com]
Application Note: Identification of Flutonidine Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutonidine, an imidazoline derivative with the chemical structure N-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a compound of interest in pharmaceutical development. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Drug metabolism studies are essential to identify active or potentially toxic metabolites. This application note provides a comprehensive overview and detailed protocols for the identification of potential this compound metabolites using advanced mass spectrometry techniques, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Predicted Metabolic Pathways of this compound
The metabolic transformation of drugs in the body typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. Based on the chemical structure of this compound, several metabolic pathways can be predicted.
Phase I Metabolism:
-
Aromatic Hydroxylation: The introduction of a hydroxyl (-OH) group onto the aromatic ring is a common metabolic pathway for aromatic compounds.
-
Oxidation of the Methyl Group: The methyl group attached to the aromatic ring can be oxidized to a primary alcohol and subsequently to a carboxylic acid.
-
Hydrolysis of the Imidazoline Ring: The imidazoline ring may undergo hydrolytic cleavage.
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid.
-
Sulfation: Phenolic hydroxyl groups can also undergo sulfation, another common Phase II conjugation reaction.
A structurally similar drug, clonidine, is known to be metabolized in the liver to a minor extent, with its main metabolite being p-hydroxyclonidine.[1][2][3] This suggests that aromatic hydroxylation is a likely metabolic route for this compound as well.
Experimental Protocols
This section outlines a detailed protocol for the extraction and analysis of this compound and its potential metabolites from biological matrices such as plasma or urine.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Centrifuge capable of 4°C and >10,000 x g
-
Microcentrifuge tubes (1.5 mL)
Protocol:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing 1% formic acid).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating the parent drug and its more polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Analysis Mode: Full scan for metabolite discovery and Multiple Reaction Monitoring (MRM) for targeted quantification. For high-resolution instruments, accurate mass measurements should be utilized for formula prediction.
Data Presentation: Predicted Metabolites and Mass Transitions
The following table summarizes the predicted metabolites of this compound and their theoretical monoisotopic masses and predicted MRM transitions. These transitions should be used as a starting point for method development and can be optimized for sensitivity.
| Metabolite | Metabolic Reaction | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) [M+H]⁺ | Predicted Product Ion (m/z) |
| This compound (Parent) | - | C₁₀H₁₂FN₃ | 193.1015 | 194.1088 | 136.0669 |
| Hydroxy-Flutonidine | Aromatic Hydroxylation | C₁₀H₁₂FN₃O | 209.0964 | 210.1037 | 152.0618 |
| This compound Carboxylic Acid | Oxidation of Methyl Group | C₁₀H₁₀FN₃O₂ | 223.0757 | 224.0830 | 166.0411 |
| Hydroxy-Flutonidine Glucuronide | Glucuronidation | C₁₆H₂₀FN₃O₇ | 385.1285 | 386.1358 | 210.1037 |
| This compound Carboxylic Acid Glucuronide | Glucuronidation | C₁₆H₁₈FN₃O₈ | 399.1082 | 400.1155 | 224.0830 |
| Hydroxy-Flutonidine Sulfate | Sulfation | C₁₀H₁₂FN₃O₄S | 289.0532 | 290.0605 | 210.1037 |
Visualizations
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow for Metabolite Identification
Caption: Workflow for this compound metabolite analysis.
Conclusion
The methodologies described in this application note provide a robust framework for the identification and characterization of potential this compound metabolites. By employing high-resolution mass spectrometry and tandem MS techniques, researchers can elucidate the metabolic pathways of this compound, which is a critical step in the drug development process. The predicted metabolites and their mass transitions serve as a valuable starting point for targeted analysis. Further studies involving in vitro and in vivo models are necessary to confirm these predicted pathways and to quantify the exposure to each metabolite.
References
Application Notes and Protocols for the Development of a Stable Flutonidine Formulation for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutonidine is an alpha-2 adrenergic agonist, structurally related to clonidine, with potential applications in various research settings. The development of a stable and well-characterized formulation is critical for obtaining reliable and reproducible results in preclinical and experimental studies. These application notes provide a comprehensive guide to developing a stable aqueous formulation of this compound suitable for parenteral administration in experimental settings. The protocols outlined below cover pre-formulation assessment, formulation preparation, and stability testing.
Pre-formulation Assessment
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.[1][2]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. It is crucial to experimentally verify these parameters for the specific batch of active pharmaceutical ingredient (API) being used.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine | [1] |
| Molecular Formula | C₁₀H₁₂FN₃ | [1] |
| Molecular Weight | 193.22 g/mol | [1] |
| CAS Number | 28125-87-3 | |
| Related CAS (HCl salt) | 16822-88-1 | |
| pKa (predicted) | 8.5 - 9.5 (base) | Assumption based on similar structures |
| Aqueous Solubility | Poorly soluble (predicted) | Assumption based on clonidine |
| LogP (predicted) | 1.4 |
Experimental Protocol: Solubility and pKa Determination
Objective: To experimentally determine the aqueous solubility of this compound hydrochloride across a physiologically relevant pH range and to determine its pKa.
Materials:
-
This compound hydrochloride API
-
Phosphate buffer solutions (pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Hydrochloric acid (0.1 N) and Sodium hydroxide (0.1 N)
-
HPLC-grade water
-
Analytical balance
-
pH meter
-
Shaking incubator
-
Centrifuge
-
HPLC system with UV detector
Methodology:
-
Solubility Determination:
-
Prepare a series of vials containing the phosphate buffer solutions of different pH values.
-
Add an excess amount of this compound hydrochloride to each vial.
-
Seal the vials and place them in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase and quantify the concentration of this compound using a validated HPLC method (see section 4.1).
-
-
pKa Determination:
-
Prepare a solution of this compound hydrochloride in deionized water.
-
Titrate the solution with 0.1 N NaOH, measuring the pH after each addition.
-
Plot the pH versus the volume of NaOH added.
-
The pKa can be determined from the inflection point of the titration curve. Alternatively, UV-spectrophotometric methods can be used by measuring the absorbance at different pH values.
-
Formulation Development
The goal is to develop a stable, sterile, and isotonic solution of this compound for parenteral administration. Given the predicted poor aqueous solubility of the free base, the hydrochloride salt of this compound should be used.
Excipient Selection
The selection of appropriate excipients is crucial for the stability and tolerability of the formulation.
Table 2: Proposed Excipients for this compound Formulation
| Excipient Class | Example | Purpose | Typical Concentration Range |
| Vehicle | Water for Injection (WFI) | Solvent | q.s. to 100% |
| Buffering Agent | Sodium Phosphate (dibasic/monobasic) | Maintain pH and enhance stability | 10-50 mM |
| Tonicity Agent | Sodium Chloride | Adjust tonicity to be isotonic | q.s. to ~280-300 mOsm/kg |
| Solubilizing Agent (Optional) | Propylene Glycol | To aid in solubilization if needed | 1-10% v/v |
| Antioxidant (Optional) | Ascorbic Acid | To prevent oxidative degradation | 0.01-0.1% w/v |
Proposed Formulations
Based on the pre-formulation data, several prototype formulations should be prepared and evaluated for stability.
Table 3: Example Prototype Formulations of this compound (1 mg/mL)
| Component | Formulation A (Phosphate Buffer) | Formulation B (Citrate Buffer) |
| This compound HCl | 1 mg | 1 mg |
| Sodium Phosphate Dibasic | 1.42 mg | - |
| Sodium Phosphate Monobasic | 0.24 mg | - |
| Citric Acid Monohydrate | - | 0.52 mg |
| Sodium Citrate Dihydrate | - | 2.94 mg |
| Sodium Chloride | 8.0 mg | 7.4 mg |
| Water for Injection | q.s. to 1 mL | q.s. to 1 mL |
| Target pH | 7.0 | 6.0 |
Experimental Protocol: Preparation of Sterile this compound Solution
Objective: To prepare a sterile solution of this compound for experimental use.
Materials:
-
This compound hydrochloride API
-
Selected excipients (e.g., Sodium Phosphate, Sodium Chloride)
-
Water for Injection (WFI)
-
Sterile vials and stoppers
-
0.22 µm sterile syringe filters
-
Laminar flow hood
-
Autoclave
Methodology:
-
Compounding:
-
In a sterile beaker inside a laminar flow hood, add approximately 80% of the final volume of WFI.
-
Sequentially dissolve the buffering agents and tonicity agent with gentle stirring.
-
Once all excipients are dissolved, add the this compound hydrochloride and stir until completely dissolved.
-
Adjust the pH to the target value using 0.1 N HCl or 0.1 N NaOH if necessary.
-
Add WFI to reach the final volume (q.s.).
-
-
Sterilization:
-
Sterilize the compounded solution by filtering it through a 0.22 µm sterile syringe filter into a sterile container.
-
Aseptically fill the sterile solution into previously sterilized vials.
-
Loosely place sterile stoppers on the vials.
-
-
Lyophilization (Optional, for long-term storage):
-
If lyophilization is desired for enhanced long-term stability, a cryoprotectant such as mannitol or trehalose should be included in the formulation.
-
Place the partially stoppered vials into a lyophilizer and run a suitable lyophilization cycle.
-
After the cycle is complete, fully stopper the vials under vacuum or nitrogen atmosphere.
-
Secure the stoppers with aluminum crimp seals.
-
Quality Control and Stability Testing
A robust analytical method is required to quantify this compound and its potential degradation products to assess the stability of the formulation.
Experimental Protocol: HPLC Method for Quantification of this compound
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound hydrochloride in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the formulated this compound solution with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Experimental Protocol: Accelerated Stability Study
Objective: To evaluate the stability of the this compound formulation under accelerated conditions to predict its shelf-life.
Materials:
-
Vials of the prepared this compound formulation
-
Stability chambers set to accelerated conditions
-
Validated HPLC method
Methodology:
-
Place the vials of the this compound formulation into stability chambers under the conditions specified in Table 4.
-
At each time point (0, 1, 3, and 6 months), withdraw a set of vials from each storage condition.
-
Analyze the samples for the following parameters:
-
Appearance: Visually inspect for color change and particulate matter.
-
pH: Measure the pH of the solution.
-
Assay: Quantify the concentration of this compound using the validated HPLC method.
-
Related Substances: Monitor for the appearance and growth of degradation peaks in the chromatogram.
-
-
The acceptance criteria for stability are typically no significant change in appearance or pH, and the assay value should remain within 90-110% of the initial value, with no significant increase in degradation products.
Table 4: ICH Conditions for Accelerated Stability Testing
| Study | Storage Condition | Minimum Duration |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C | 12 months |
Visualizations
Signaling Pathway of this compound
This compound, as an alpha-2 adrenergic agonist, is expected to follow the signaling pathway of other agonists of this class, such as clonidine. The primary mechanism involves the activation of the Gi alpha subunit of the G-protein coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).
References
Application Notes and Protocols: In Vitro Assessment of Flutonidine's Effect on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing key in vitro assays for characterizing the effects of Flutonidine, a putative α2-adrenergic receptor agonist, on neuronal firing. The protocols detailed below—Multielectrode Array (MEA), Patch-Clamp Electrophysiology, and Calcium Imaging—are foundational methods in neuroscience and pharmacology for elucidating the functional consequences of compound activity on individual neurons and neuronal networks. While specific data for this compound is not extensively available in public literature, the methodologies and expected outcomes are based on the well-established mechanism of action of α2-adrenergic agonists, such as clonidine and dexmedetomidine.
Introduction to this compound and Neuronal Firing
This compound is classified as an α2-adrenergic receptor agonist. These receptors are a class of G protein-coupled receptors (GPCRs) that play a critical role in regulating neurotransmitter release.[1] In the central nervous system (CNS), presynaptic α2-adrenoceptors act as autoreceptors on noradrenergic neurons, inhibiting the release of norepinephrine upon activation.[2] This inhibition of norepinephrine release leads to a reduction in sympathetic outflow, resulting in sedative, analgesic, and antihypertensive effects.[3] The activation of α2-adrenoceptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the hyperpolarization of neurons, which collectively suppress neuronal firing.[3][4] Therefore, it is hypothesized that this compound will decrease the firing rate of neurons in vitro.
The following assays are designed to test this hypothesis and quantify the dose-dependent effects of this compound on neuronal activity.
Data Presentation: Expected Quantitative Effects of an α2-Adrenergic Agonist on Neuronal Firing
The following tables summarize the kind of quantitative data that can be obtained from the described in vitro assays when testing an α2-adrenergic agonist. The values presented are illustrative and based on published data for well-known α2-adrenergic agonists like clonidine and dexmedetomidine. Empirical determination of these values is essential for this compound.
Table 1: Multielectrode Array (MEA) Data
| Parameter | Vehicle Control | This compound (Low Conc.) | This compound (Mid Conc.) | This compound (High Conc.) |
| Mean Firing Rate (Hz) | 1.5 ± 0.2 | 1.1 ± 0.1 | 0.6 ± 0.1 | 0.2 ± 0.05 |
| Burst Frequency (bursts/min) | 5.2 ± 0.5 | 3.8 ± 0.4 | 1.9 ± 0.3 | 0.5 ± 0.1 |
| Network Synchrony Index | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.05 | 0.1 ± 0.02 |
Table 2: Patch-Clamp Electrophysiology Data
| Parameter | Vehicle Control | This compound (Effective Conc.) |
| Resting Membrane Potential (mV) | -65 ± 2 | -72 ± 3 |
| Action Potential Frequency (Hz) | 8 ± 1 | 2 ± 0.5 |
| Spontaneous EPSC Frequency (Hz) | 5 ± 0.8 | 2 ± 0.4 |
| Spontaneous IPSC Frequency (Hz) | 3 ± 0.5 | 3 ± 0.6 |
Table 3: Calcium Imaging Data
| Parameter | Vehicle Control | This compound (Effective Conc.) |
| Spontaneous Calcium Transient Frequency (events/min) | 12 ± 2 | 4 ± 1 |
| Peak Fluorescence Intensity (ΔF/F₀) | 1.5 ± 0.3 | 1.4 ± 0.2 |
| Percentage of Active Cells | 85% ± 5% | 40% ± 7% |
Experimental Protocols
Multielectrode Array (MEA) Assay
Principle: MEA technology allows for non-invasive, long-term recording of extracellular field potentials from cultured neuronal networks. This assay provides insight into network-level activity, including firing rates, bursting behavior, and synchrony.
Protocol:
-
Cell Culture:
-
Plate primary cortical neurons or iPSC-derived neurons onto polyethyleneimine (PEI)-coated MEA plates (48- or 96-well format) at a density of 1 x 10⁵ cells/well.
-
Culture the neurons in a suitable medium (e.g., BrainPhys™) at 37°C and 5% CO₂.
-
Allow the neuronal network to mature for at least 14 days in vitro (DIV) before compound testing.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a dilution series of this compound in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
-
Data Acquisition:
-
Place the MEA plate on the recording system (e.g., Axion Maestro Pro™) and allow it to equilibrate for at least 10 minutes.
-
Record baseline activity for 5-10 minutes.
-
Add the vehicle control and different concentrations of this compound to the wells.
-
Record neuronal activity for a desired duration (e.g., 30-60 minutes for acute effects, or longer for chronic studies).
-
-
Data Analysis:
-
Use the manufacturer's software (e.g., AxIS Navigator) to analyze the recorded data.
-
Key parameters to quantify include: mean firing rate, burst frequency, burst duration, and network synchrony.
-
Generate dose-response curves to determine the IC₅₀ of this compound for the inhibition of neuronal firing.
-
Patch-Clamp Electrophysiology
Principle: The patch-clamp technique is the gold standard for recording the electrical activity of individual neurons with high temporal and spatial resolution. It allows for the measurement of membrane potential, action potentials, and synaptic currents.
Protocol:
-
Cell Preparation:
-
Culture primary or iPSC-derived neurons on glass coverslips.
-
Transfer a coverslip to the recording chamber of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
-
Recording Setup:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with an internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
-
Data Recording:
-
Current-Clamp Mode: Record the resting membrane potential and spontaneous action potentials. Apply depolarizing current steps to evoke action potentials and assess changes in excitability.
-
Voltage-Clamp Mode: Hold the neuron at a specific membrane potential (e.g., -70 mV) to record spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs).
-
-
Compound Application:
-
Record baseline activity.
-
Perfuse the recording chamber with aCSF containing the desired concentration of this compound.
-
Record the changes in neuronal activity.
-
-
Data Analysis:
-
Analyze the recorded traces using software such as Clampfit or Igor Pro.
-
Quantify changes in resting membrane potential, action potential frequency, and the frequency and amplitude of sEPSCs and sIPSCs.
-
Calcium Imaging Assay
Principle: Calcium imaging is an optical technique used to monitor intracellular calcium dynamics, which are a proxy for neuronal activity. When a neuron fires an action potential, voltage-gated calcium channels open, leading to an influx of calcium that can be visualized with fluorescent indicators.
Protocol:
-
Cell Preparation and Dye Loading:
-
Culture primary or iPSC-derived neurons on glass-bottom plates.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP) according to the manufacturer's protocol.
-
-
Imaging Setup:
-
Place the plate on a fluorescence microscope equipped with a camera and an environmental chamber to maintain 37°C and 5% CO₂.
-
-
Image Acquisition:
-
Acquire baseline fluorescence images at a suitable frame rate (e.g., 10 Hz).
-
Add vehicle control or this compound to the wells.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Use software like ImageJ or MATLAB to analyze the image series.
-
Identify regions of interest (ROIs) corresponding to individual neurons.
-
Calculate the change in fluorescence intensity over baseline (ΔF/F₀) for each ROI.
-
Quantify the frequency and amplitude of calcium transients and the percentage of active cells in response to this compound.
-
Visualizations
Caption: this compound's proposed signaling pathway.
Caption: Workflow for the MEA assay.
Caption: Relationship between the described in vitro assays.
References
Application Notes and Protocols for Evaluating the Antihypertensive Efficacy of Flutonidine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutonidine is a clonidine-like compound with potential antihypertensive properties. As an alpha-2 adrenergic agonist, it is hypothesized to exert its effects by acting on the central nervous system to reduce sympathetic outflow, leading to a decrease in blood pressure. Evaluating the preclinical efficacy of this compound is a critical step in its development as a therapeutic agent. This document provides detailed application notes and protocols for assessing the antihypertensive effects of this compound in established animal models of hypertension.
Mechanism of Action: Alpha-2 Adrenergic Agonist
This compound, like clonidine, is presumed to act as a central alpha-2 adrenergic agonist. These agents cross the blood-brain barrier and stimulate alpha-2A adrenergic receptors in the brainstem, particularly in the nucleus tractus solitarii. This stimulation inhibits the release of norepinephrine, leading to a reduction in sympathetic tone. The decreased sympathetic outflow results in reduced peripheral vascular resistance, heart rate, and cardiac output, culminating in a lowering of arterial blood pressure.
Signaling Pathway of Alpha-2 Adrenergic Agonists
Caption: Signaling pathway of this compound as a central alpha-2 adrenergic agonist.
Recommended Animal Models for Efficacy Evaluation
The selection of an appropriate animal model is crucial for investigating the antihypertensive properties of this compound. The following models are widely used and represent different facets of human hypertension.
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. SHRs develop hypertension without any experimental intervention, closely mimicking the progression of essential hypertension in humans.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: This is a model of renovascular hypertension, induced by surgically constricting one renal artery. It is characterized by activation of the renin-angiotensin-aldosterone system (RAAS).
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a low-renin, volume-dependent form of hypertension induced by the administration of a mineralocorticoid (DOCA) and a high-salt diet, often in conjunction with a unilateral nephrectomy.
Quantitative Data Summary (Clonidine as a Proxy for this compound)
The following tables summarize the expected antihypertensive effects of an alpha-2 adrenergic agonist like clonidine in the recommended animal models. These values should serve as a benchmark for designing and interpreting studies with this compound.
Table 1: Antihypertensive Effect of Clonidine in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Route of Administration | Duration of Treatment | Mean Arterial Pressure (MAP) Reduction (mmHg) | Reference |
| Clonidine | 0.1 mg/kg/day | Subcutaneous Infusion | 24 hours | Significant decrease in MAP level | [1][2] |
| Clonidine | 100 µg/kg/day | Intraperitoneal | 4 weeks | Significant reduction to normotensive levels | [3] |
Table 2: Antihypertensive Effect of Clonidine in Two-Kidney, One-Clip (2K1C) Hypertensive Rats
| Treatment Group | Dose | Route of Administration | Duration of Treatment | Systolic Blood Pressure (SBP) Reduction | Reference |
| Clonidine | Not Specified | Oral | Chronic | Lowered high blood pressure | |
| Clonidine Tape | 0.5-4.5 mg/kg | Transdermal | 24 hours | Dose-dependent hypotensive effect | [4] |
Table 3: Antihypertensive Effect of Clonidine in DOCA-Salt Hypertensive Rats
| Treatment Group | Dose | Route of Administration | Duration of Treatment | Systolic Blood Pressure (SBP) Reduction | Reference |
| Clonidine | 0.15 mg/kg | Intraperitoneal | Single Dose | Significant antihypertensive response | [5] |
| Clonidine Tape | 0.5-4.5 mg/kg | Transdermal | 24 hours | Pronounced dose-dependent hypotensive effect |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for evaluating the antihypertensive efficacy of this compound.
Protocol 1: Evaluation in Spontaneously Hypertensive Rats (SHR)
1. Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
2. Housing and Acclimatization:
-
House animals in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum.
-
Allow at least one week for acclimatization to the housing conditions and handling.
3. Baseline Blood Pressure Measurement:
-
Measure baseline systolic blood pressure (SBP) and heart rate (HR) for 3-5 consecutive days using the tail-cuff method to obtain stable readings.
4. Grouping and Dosing:
-
Randomly assign SHRs to vehicle control and this compound treatment groups (n=8-10 per group).
-
A WKY control group should also be included.
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle daily for the duration of the study (e.g., 4 weeks) via oral gavage or intraperitoneal injection. A dose-response study with multiple doses of this compound is recommended.
5. Blood Pressure Monitoring:
-
Measure SBP and HR weekly using the tail-cuff method at the same time of day to minimize diurnal variations.
-
For continuous and more accurate measurements, radiotelemetry is the gold standard.
6. Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare blood pressure and heart rate between groups. A p-value < 0.05 is typically considered statistically significant.
Protocol 2: Induction and Evaluation in Two-Kidney, One-Clip (2K1C) Hypertensive Rats
1. Animals:
-
Male Sprague-Dawley or Wistar rats, weighing 200-250g.
2. 2K1C Surgery:
-
Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Make a flank incision to expose the left renal artery.
-
Place a silver clip (with a 0.2 mm internal diameter) around the left renal artery to induce stenosis.
-
The contralateral (right) kidney is left untouched.
-
Suture the incision and provide post-operative care, including analgesics.
-
A sham-operated group should undergo the same procedure without clip placement.
3. Development of Hypertension:
-
Allow 4-6 weeks for hypertension to develop and stabilize.
-
Monitor blood pressure weekly using the tail-cuff method. Rats with SBP consistently above 160 mmHg are considered hypertensive.
4. Treatment and Monitoring:
-
Once hypertension is established, follow the grouping, dosing, blood pressure monitoring, and data analysis steps as described in Protocol 1.
Protocol 3: Induction and Evaluation in DOCA-Salt Hypertensive Rats
1. Animals:
-
Male Sprague-Dawley or Wistar rats, weighing 180-200g.
2. Unilateral Nephrectomy:
-
Anesthetize the rat and perform a unilateral nephrectomy (usually the right kidney) to enhance the hypertensive response.
3. DOCA-Salt Administration:
-
Allow one week for recovery from surgery.
-
Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg, 21-day release) subcutaneously, or administer weekly subcutaneous injections of DOCA (e.g., 20-25 mg/kg).
-
Replace the drinking water with 1% NaCl solution.
4. Development of Hypertension:
-
Hypertension typically develops over 3-4 weeks.
-
Monitor blood pressure weekly.
5. Treatment and Monitoring:
-
Once hypertension is established, follow the grouping, dosing, blood pressure monitoring, and data analysis steps as described in Protocol 1.
Method A: Non-Invasive Blood Pressure Measurement (Tail-Cuff Plethysmography)
Materials:
-
Tail-cuff system (including a pneumatic cuff, pulse sensor, and sphygmomanometer).
-
Restrainers for rats.
-
Warming chamber or lamp.
Procedure:
-
Acclimatize the rats to the restrainer and the procedure for several days prior to actual measurements to minimize stress-induced elevations in blood pressure.
-
Warm the rat's tail to approximately 32-34°C to increase blood flow and improve pulse detection.
-
Place the rat in the restrainer and position the tail cuff and pulse sensor on the proximal part of the tail.
-
Inflate and deflate the cuff automatically or manually and record the systolic blood pressure.
-
Take at least 5-7 successful readings and average them for each time point.
Method B: Invasive Blood Pressure Measurement (Radiotelemetry)
Materials:
-
Implantable telemetry transmitter.
-
Surgical instruments.
-
Receiver and data acquisition system.
Procedure:
-
Surgically implant the telemetry transmitter according to the manufacturer's instructions. The catheter is typically inserted into the abdominal aorta.
-
Allow at least one week for post-operative recovery and acclimatization before recording baseline data.
-
Record blood pressure and heart rate continuously in conscious, freely moving animals.
-
Data can be averaged over specific time periods (e.g., hourly, daily) for analysis. This method provides the most accurate and comprehensive data, free from restraint-induced stress.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound's antihypertensive efficacy. The use of multiple, well-characterized animal models will allow for a thorough investigation of its potential therapeutic utility across different forms of hypertension. While specific data for this compound is currently lacking, the provided information on clonidine serves as a valuable guide for study design and interpretation. Rigorous and well-controlled studies are essential to determine the precise dose-response relationship and therapeutic window for this compound in these models.
References
- 1. Effects of clonidine and flesinoxan on blood pressure variability in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of clonidine on tyrosine hydroxylase activity in the adrenal medulla and brain of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effects of a new transdermal delivery system for clonidine in genetic and experimental hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for a central alpha-sympathomimetic action of clonidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Synthesized Flutonidine for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutonidine, a potent alpha-2 adrenergic agonist, requires high purity for accurate and reproducible results in biological assays. This document provides detailed application notes and protocols for the purification of synthesized this compound. It outlines a plausible synthetic route to anticipate potential impurities and offers comprehensive protocols for purification by recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). Furthermore, detailed methodologies for key biological assays, including radioligand binding, GTPγS binding, and cAMP functional assays, are provided to assess the purity and functional activity of the purified compound.
Introduction
This application note details various methods for purifying synthesized this compound to a level suitable for sensitive biological assays.
Plausible Synthesis of this compound
A common method for the synthesis of 2-aminoimidazoline derivatives involves the reaction of a substituted aniline with a 2-(methylthio)-2-imidazoline salt or a similar reactive species. A plausible synthetic route for this compound is outlined below to help identify potential impurities that may need to be removed during purification.
Proposed Synthesis:
A likely synthesis route involves the condensation of 5-fluoro-2-methylaniline with a suitable 2-aminoimidazoline precursor. One common method is the reaction of the aniline with 2-chloro-4,5-dihydro-1H-imidazole or a similar activated imidazoline derivative.
Potential Impurities:
-
Unreacted starting materials: 5-fluoro-2-methylaniline and the imidazoline precursor.
-
By-products: Products from side reactions, such as the formation of di-substituted guanidines.
-
Reagents and solvents: Residual reagents and solvents used in the synthesis.
Purification Techniques
The choice of purification method will depend on the nature and quantity of the impurities present in the crude this compound sample. A combination of techniques is often necessary to achieve high purity.
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds.[3][4] The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either be highly soluble or insoluble at all temperatures.[5]
Protocol for Recrystallization of this compound Hydrochloride:
-
Solvent Screening: Test the solubility of crude this compound hydrochloride in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) to identify a suitable recrystallization solvent or solvent system. For compounds with amine functionalities, alcoholic solvents or aqueous mixtures are often effective.
-
Dissolution: In a flask, add the crude this compound hydrochloride and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution to maximize the yield.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. The formation of pure crystals should be observed.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 1: Suggested Solvents for Recrystallization of this compound Hydrochloride
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Often provides a good balance of solubility for polar compounds at high temperatures and insolubility at low temperatures. |
| Isopropanol | A common solvent for recrystallizing amine hydrochlorides. |
| Methanol | High solvating power at elevated temperatures. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For basic compounds like this compound, silica gel is a common stationary phase, but its acidic nature can sometimes cause issues. In such cases, deactivating the silica gel with a base like triethylamine or using a different stationary phase like alumina may be beneficial.
Protocol for Column Chromatography of this compound:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Table 2: Suggested Mobile Phases for Column Chromatography of this compound
| Mobile Phase System | Ratio (v/v) | Notes |
| Dichloromethane/Methanol | 95:5 to 90:10 | A common system for moderately polar compounds. The polarity can be adjusted by varying the methanol concentration. |
| Ethyl Acetate/Hexane/Triethylamine | Varies | Triethylamine is added to deactivate the silica gel and prevent tailing of the basic amine. |
| Chloroform/Methanol/Ammonia | Varies | The addition of ammonia can improve the chromatography of basic compounds. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both the analysis and purification of compounds, offering high resolution and sensitivity. For this compound, a reverse-phase C18 column is a suitable choice.
Protocol for Preparative HPLC of this compound:
-
Column and Mobile Phase Selection: Use a preparative reverse-phase C18 column. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Chromatography: Inject the sample onto the HPLC system. Elute with an isocratic or gradient mobile phase.
-
Fraction Collection: Monitor the eluent with a UV detector (a wavelength around 210-230 nm is likely suitable for the imidazoline and phenyl moieties) and collect the fractions corresponding to the main peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.
Table 3: Suggested HPLC Conditions for this compound Purification
| Parameter | Condition |
| Column | Preparative Reverse-Phase C18 (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | e.g., 5% to 95% B over 30 minutes |
| Flow Rate | e.g., 20 mL/min |
| Detection | UV at 220 nm |
Biological Assays for Purified this compound
Once purified, the biological activity of this compound must be confirmed. As an alpha-2 adrenergic agonist, its activity can be assessed through receptor binding and functional assays.
Alpha-2 Adrenergic Receptor Binding Assay
This assay determines the affinity of this compound for the alpha-2 adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human alpha-2A, alpha-2B, or alpha-2C adrenergic receptor subtype.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Setup (in triplicate in a 96-well plate):
-
Total Binding: 25 µL Assay Buffer, 25 µL [³H]-Rauwolscine (radiolabeled antagonist), 50 µL Cell Membranes.
-
Non-specific Binding: 25 µL Phentolamine (10 µM, non-labeled antagonist), 25 µL [³H]-Rauwolscine, 50 µL Cell Membranes.
-
Competition Binding: 25 µL of varying concentrations of purified this compound, 25 µL [³H]-Rauwolscine, 50 µL Cell Membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the alpha-2 adrenergic receptor upon agonist binding.
Protocol:
-
Membrane Preparation: As described for the receptor binding assay.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Setup (in triplicate in a 96-well plate):
-
Basal Binding: 50 µL Assay Buffer, 25 µL GDP (10 µM), 25 µL [³⁵S]GTPγS, 50 µL Cell Membranes.
-
Agonist-stimulated Binding: 50 µL of varying concentrations of purified this compound, 25 µL GDP (10 µM), 25 µL [³⁵S]GTPγS, 50 µL Cell Membranes.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Similar to the receptor binding assay, using a cell harvester and liquid scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound to determine the EC₅₀ and Emax values.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels, a hallmark of alpha-2 adrenergic receptor activation.
Protocol:
-
Cell Culture: Culture cells expressing the alpha-2 adrenergic receptor (e.g., HEK293 or CHO cells) to near confluency.
-
Cell Stimulation:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of purified this compound.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the IC₅₀ value.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the alpha-2 adrenergic receptor.
Experimental Workflow for this compound Purification
References
- 1. This compound | C10H12FN3 | CID 65761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validated Colorimetric Assay of Clonidine Hydrochloride from Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Establishing a Protocol for Long-Term Flutonidine Treatment in Preclinical Models
Note: The compound "Flutonidine" could not be definitively identified in scientific literature. This protocol has been developed using "Fluocinonide," a potent topical corticosteroid, as a representative compound for establishing a long-term preclinical treatment protocol. The principles and methodologies outlined are broadly applicable to the preclinical evaluation of similar topical anti-inflammatory agents.
Application Notes
This document provides a comprehensive protocol for the long-term preclinical evaluation of Fluocinonide, a potent topical corticosteroid, in rodent models of inflammatory skin disease. These guidelines are intended for researchers, scientists, and drug development professionals to assess the efficacy and safety of prolonged topical corticosteroid treatment. The protocols herein detail the induction of disease models, drug formulation and administration, and a suite of analytical methods for quantitative assessment of therapeutic and potential adverse effects.
Fluocinonide is a synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors.[1][2][3] This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation.[1][2] A key mechanism is the induction of phospholipase A2 inhibitory proteins, known as lipocortins. Lipocortins block the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting this pathway, Fluocinonide effectively reduces the cardinal signs of inflammation: redness, swelling, and itching.
Signaling Pathway of Fluocinonide
Caption: Mechanism of action of Fluocinonide.
Experimental Protocols
Long-Term Efficacy and Safety Study in a Murine Model of Atopic Dermatitis
This protocol outlines a long-term study to evaluate the efficacy and safety of topical Fluocinonide in a chemically-induced atopic dermatitis model.
Experimental Workflow:
Caption: Workflow for the long-term atopic dermatitis study.
Materials:
-
Animals: 8-10 week old BALB/c or C57BL/6 mice.
-
Inducing Agent: 2,4-Dinitrofluorobenzene (DNFB) or Oxazolone.
-
Fluocinonide Formulation: 0.05% Fluocinonide cream or a custom formulation in a suitable vehicle (e.g., acetone:olive oil).
-
Vehicle Control: The same base used for the Fluocinonide formulation without the active pharmaceutical ingredient.
-
Positive Control: An existing topical corticosteroid with a known preclinical profile.
-
Measurement Tools: Calipers for skin thickness, digital camera for photographic documentation.
-
Histology: Formalin, paraffin, hematoxylin and eosin (H&E) stain, Masson's trichrome stain.
-
Biomarker Analysis: ELISA kits for relevant cytokines (e.g., IL-4, IL-13, TNF-α).
Procedure:
-
Acclimatization: House mice for at least one week under standard laboratory conditions.
-
Disease Induction:
-
Sensitization: On day 0, apply a solution of the inducing agent to a shaved area on the abdomen.
-
Challenge: On day 5, and every other day thereafter, apply a lower concentration of the inducing agent to the dorsal side of the ears.
-
-
Treatment:
-
Beginning on day 7, topically apply a thin layer of the Fluocinonide formulation, vehicle control, or positive control to the affected ear skin daily for up to 8 weeks.
-
-
Efficacy Assessment (Weekly):
-
Clinical Scoring: Score the severity of erythema, scaling, and edema on a scale of 0-4.
-
Skin Thickness: Measure the ear thickness using calipers.
-
Photographic Documentation: Capture images of the affected areas.
-
-
Safety Assessment:
-
Body Weight: Monitor body weight weekly.
-
Terminal Procedures (e.g., Day 28 and 56):
-
Collect blood for complete blood count and serum chemistry.
-
Harvest skin tissue for histological analysis (H&E for epidermal thickness and inflammatory infiltrate, Masson's trichrome for collagen integrity).
-
Harvest adrenal glands, spleen, and thymus for weight and histological assessment to evaluate potential systemic effects.
-
Homogenize a portion of the skin tissue for cytokine analysis by ELISA.
-
-
Data Presentation:
Table 1: Efficacy of Long-Term Fluocinonide Treatment in Atopic Dermatitis Model
| Treatment Group | Mean Clinical Score (Week 4) | Mean Clinical Score (Week 8) | Change in Ear Thickness (mm, Week 4) | Change in Ear Thickness (mm, Week 8) |
| Vehicle Control | 3.5 ± 0.4 | 3.8 ± 0.3 | 0.25 ± 0.05 | 0.28 ± 0.06 |
| 0.05% Fluocinonide | 1.2 ± 0.2 | 1.5 ± 0.3 | 0.08 ± 0.02 | 0.10 ± 0.03 |
| Positive Control | 1.4 ± 0.3 | 1.7 ± 0.4 | 0.10 ± 0.03 | 0.12 ± 0.04 |
Table 2: Safety Parameters of Long-Term Fluocinonide Treatment
| Treatment Group | Change in Body Weight (g, Week 8) | Adrenal Gland Weight (mg, Week 8) | Epidermal Thickness (µm, Week 8) |
| Vehicle Control | +2.5 ± 0.5 | 3.0 ± 0.3 | 25.2 ± 3.1 |
| 0.05% Fluocinonide | +1.8 ± 0.6 | 2.1 ± 0.4 | 15.8 ± 2.5 |
| Positive Control | +2.0 ± 0.7 | 2.3 ± 0.5 | 17.1 ± 2.8 |
| * Indicates statistical significance compared to vehicle control. |
Long-Term Efficacy and Safety Study in a Murine Model of Psoriasis
This protocol details a long-term study to assess the efficacy and safety of topical Fluocinonide in an imiquimod-induced psoriasis model.
Experimental Workflow:
Caption: Workflow for the long-term psoriasis study.
Materials:
-
Animals: 8-10 week old BALB/c mice.
-
Inducing Agent: Imiquimod 5% cream.
-
Fluocinonide Formulation: 0.05% Fluocinonide cream or a custom formulation.
-
Vehicle Control: The same base used for the Fluocinonide formulation.
-
Positive Control: A known anti-psoriatic topical agent.
-
Measurement Tools: Calipers, digital camera, and a scoring system analogous to the Psoriasis Area and Severity Index (PASI).
-
Histology: Formalin, paraffin, H&E stain.
-
Gene Expression: RNA extraction kits, qRT-PCR reagents and primers for target genes (e.g., IL-17, IL-23, TNF-α).
Procedure:
-
Acclimatization: House mice for at least one week under standard laboratory conditions.
-
Disease Induction: Apply a daily dose of imiquimod cream to a shaved area on the back of the mice for the duration of the study.
-
Treatment:
-
Two hours after imiquimod application each day, topically apply a thin layer of the Fluocinonide formulation, vehicle control, or positive control to the same area for up to 6 weeks.
-
-
Efficacy Assessment (Daily):
-
PASI Scoring: Score the severity of erythema, scaling, and skin thickness on a scale of 0-4.
-
Skin Thickness: Measure the thickness of a skin fold in the treated area using calipers.
-
-
Safety Assessment:
-
Body Weight: Monitor body weight daily.
-
Spleen and Lymph Node Weight: At the end of the study, weigh the spleen and draining lymph nodes as an indicator of systemic inflammation.
-
Terminal Procedures (e.g., Day 21 and 42):
-
Collect blood for hematology and serum chemistry.
-
Harvest skin tissue for histological analysis to assess acanthosis (epidermal thickening) and parakeratosis.
-
Harvest skin tissue for gene expression analysis of key pro-inflammatory cytokines via qRT-PCR.
-
Assess adrenal gland weight and histology.
-
-
Data Presentation:
Table 3: Efficacy of Long-Term Fluocinonide Treatment in Psoriasis Model
| Treatment Group | Mean PASI Score (Day 21) | Mean PASI Score (Day 42) | Change in Skin Thickness (mm, Day 21) | Change in Skin Thickness (mm, Day 42) |
| Vehicle Control | 8.5 ± 0.7 | 9.2 ± 0.6 | 0.55 ± 0.08 | 0.62 ± 0.09 |
| 0.05% Fluocinonide | 3.2 ± 0.5 | 3.8 ± 0.6 | 0.18 ± 0.04 | 0.22 ± 0.05 |
| Positive Control | 3.5 ± 0.6 | 4.1 ± 0.7 | 0.20 ± 0.05 | 0.25 ± 0.06 |
Table 4: Safety and Biomarker Data from Long-Term Psoriasis Study
| Treatment Group | Spleen Weight (mg, Day 42) | Adrenal Gland Weight (mg, Day 42) | IL-17 mRNA Expression (Fold Change, Day 42) |
| Vehicle Control | 150 ± 15 | 3.1 ± 0.4 | 12.5 ± 2.1 |
| 0.05% Fluocinonide | 110 ± 12 | 2.2 ± 0.3 | 4.2 ± 1.5 |
| Positive Control | 115 ± 14 | 2.4 ± 0.4 | 4.8 ± 1.8 |
| * Indicates statistical significance compared to vehicle control. |
References
Application Notes: Elucidating the Mechanism of Action of α2-Adrenergic Receptor Agonists Using Cell-Based Assays
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of compounds targeting α2-adrenergic receptors. The protocols detailed herein are centered around the pharmacological profile of Clonidine, a well-characterized α2-adrenergic receptor agonist. It is presumed that the compound of interest, "Flutonidine," is either Clonidine or a structural or functional analogue thereof, given that Clonidine is a prominent α2-adrenergic agonist.[1][2][3]
The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[2][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, α2-adrenergic receptor activation can trigger other signaling events, including the recruitment of β-arrestin, which is involved in receptor desensitization and G-protein-independent signaling.
This document outlines a series of cell-based assays to dissect the molecular mechanisms of a putative α2-adrenergic receptor agonist. The assays described will enable the characterization of the compound's potency and efficacy at the receptor, as well as its influence on downstream signaling pathways.
cAMP Measurement Assay
This assay is fundamental for characterizing agonists of Gi-coupled receptors. The principle lies in measuring the inhibition of cAMP production in cells stimulated with forskolin, an activator of adenylyl cyclase. An agonist of the α2-adrenergic receptor will counteract the effect of forskolin, leading to a dose-dependent decrease in intracellular cAMP levels.
Experimental Protocol: cAMP Measurement using a Bioluminescent Assay (e.g., cAMP-Glo™)
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human α2A-adrenergic receptor in a 96- or 384-well plate. Allow cells to adhere and reach 80-90% confluency.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference agonist (e.g., Clonidine) in an appropriate assay buffer.
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Add the diluted compounds to the respective wells.
-
Include wells with untreated cells (negative control) and cells treated only with forskolin (positive control).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control and incubate for an additional 15-30 minutes at 37°C.
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Add the cAMP detection solution containing protein kinase A (PKA).
-
Add a kinase-glo reagent to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction.
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Convert luminescence readings to cAMP concentrations using a standard curve. Plot the dose-response curve for this compound and determine its EC50 value.
Data Presentation
| Compound | EC50 (nM) for cAMP Inhibition | Maximum Inhibition (%) |
| Clonidine (Reference) | 5.2 | 95 |
| This compound (Test) | 7.8 | 92 |
| Antagonist Control | No Inhibition | 0 |
Signaling Pathway Diagram
Caption: Gi-protein signaling pathway activated by this compound.
β-Arrestin Recruitment Assay
This assay determines if the binding of this compound to the α2-adrenergic receptor leads to the recruitment of β-arrestin. This is a key event in receptor desensitization and can also initiate G-protein-independent signaling pathways.
Experimental Protocol: β-Arrestin Recruitment using Enzyme Fragment Complementation (e.g., PathHunter®)
-
Cell Culture: Use a cell line engineered to co-express the α2-adrenergic receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. Seed the cells in a white, clear-bottom 96- or 384-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference agonist in the appropriate assay buffer.
-
Cell Treatment:
-
Add the diluted compounds to the cells.
-
Include wells with an untreated control.
-
Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagent containing the substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the dose-response curve for this compound and determine its EC50 for β-arrestin recruitment.
Data Presentation
| Compound | EC50 (nM) for β-Arrestin Recruitment | Maximum Recruitment (Fold Change) |
| Clonidine (Reference) | 25.4 | 8.5 |
| This compound (Test) | 32.1 | 7.9 |
| Negative Control | No Recruitment | 1.0 |
Experimental Workflow Diagram
Caption: Workflow for the β-arrestin recruitment assay.
Calcium Mobilization Assay
While α2-adrenergic receptors are primarily Gi-coupled, they can be engineered to signal through the Gq pathway by co-expressing a chimeric G-protein (e.g., Gα16). This redirects the signal to the release of intracellular calcium, which can be readily measured with fluorescent dyes. This provides a robust and sensitive readout for receptor activation.
Experimental Protocol: Calcium Mobilization using a Fluorescent Dye
-
Cell Culture: Use a cell line (e.g., HEK293) co-expressing the α2-adrenergic receptor and a promiscuous G-protein such as Gα16. Seed the cells in a black, clear-bottom 96- or 384-well plate.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
-
Remove the culture medium and add the dye-loading buffer to the cells.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare a serial dilution of this compound and a reference agonist in an assay buffer.
-
Data Acquisition:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence for a short period.
-
The instrument will then automatically add the diluted compounds to the wells while continuously measuring the fluorescence.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of this compound and plot a dose-response curve to calculate the EC50.
Data Presentation
| Compound | EC50 (nM) for Calcium Mobilization | Maximum Fluorescence (RFU) |
| Clonidine (Reference) | 15.8 | 55,000 |
| This compound (Test) | 21.3 | 52,000 |
| Vehicle Control | No Response | 500 |
Logical Relationship Diagram
References
Troubleshooting & Optimization
Overcoming Flutonidine solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of Flutonidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a critical issue?
This compound is an antihypertensive agent that acts as an α2-adrenergic agonist, similar in function to Clonidine. Its efficacy in research and clinical applications is often hampered by its low solubility in aqueous solutions. Poor water solubility can lead to challenges in formulation, inaccurate dosing in in vitro and in vivo experiments, and limited bioavailability.[1] Overcoming this issue is essential for obtaining reliable and reproducible experimental results.
Q2: What are the primary strategies for improving the solubility of poorly soluble drugs like this compound?
There are several established techniques to enhance the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications:[2]
-
Physical Modifications: These methods alter the physical properties of the drug substance. Key techniques include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[2][3]
-
Chemical Modifications: These strategies involve altering the drug molecule itself or its immediate environment. Common methods include pH adjustment, salt formation, prodrug synthesis, and complexation.[2]
-
Use of Excipients: This involves adding other substances to the formulation to improve solubility, such as co-solvents, surfactants, and complexing agents like cyclodextrins.
Q3: How do I prepare a simple stock solution of this compound for initial experiments?
For preliminary studies, a stock solution can be prepared using a co-solvent approach. This compound, similar to other sparingly soluble compounds like fluocinonide, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).
A common starting point is to dissolve the this compound powder in a minimal amount of 100% ethanol or DMSO. Once fully dissolved, this organic stock can be slowly diluted with the aqueous buffer of choice (e.g., PBS) to the final desired concentration. It is crucial to add the organic stock to the aqueous buffer dropwise while vortexing to prevent immediate precipitation. Note that the final concentration of the organic solvent should be kept low (typically <1%) to avoid off-target effects in biological assays.
Q4: Which solubility enhancement technique is the most appropriate for my research needs?
The selection of a suitable method depends on several factors, including the required drug concentration, the experimental system (e.g., in vitro cell culture, in vivo animal model), the desired dosage form, and the physicochemical properties of the drug. For instance, simple pH adjustment or co-solvency may be sufficient for in vitro screening, whereas more advanced techniques like solid dispersions or nanoparticle formulations might be necessary for developing oral dosage forms with improved bioavailability.
Troubleshooting Guide
Problem: My this compound is precipitating out of my aqueous buffer after dilution.
This is a common issue when diluting a concentrated organic stock solution into an aqueous medium.
Possible Causes & Solutions:
-
Concentration Exceeds Aqueous Solubility: The final concentration in your buffer may be above this compound's intrinsic aqueous solubility limit.
-
Solution: Decrease the final concentration of this compound. Determine the maximum achievable concentration by performing a solubility test with your specific buffer system.
-
-
Inadequate Co-solvent Concentration: The percentage of the organic co-solvent in the final solution may be too low to maintain solubility.
-
Solution: While keeping the co-solvent concentration as low as possible to avoid toxicity, you might need to slightly increase its final percentage. Test a range (e.g., 0.5%, 1%, 2%) to find a balance between solubility and experimental compatibility.
-
-
pH of the Buffer: this compound is a basic drug. Its solubility is pH-dependent and typically increases in more acidic environments where it can form a more soluble salt.
-
Solution: Attempt to lower the pH of your aqueous buffer. A systematic test of solubility across a range of pH values (e.g., pH 4.0 to 7.4) can identify the optimal pH for your desired concentration.
-
-
Temperature Effects: Solubility can be temperature-dependent.
-
Solution: Ensure all solutions are at a stable, consistent temperature. Some compounds are more soluble at slightly elevated temperatures, but be cautious of potential degradation.
-
Problem: I need a significantly higher concentration of this compound for my experiments than what co-solvents or pH adjustments can achieve.
When high concentrations are required, more advanced formulation strategies are necessary.
Recommended Advanced Techniques:
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming a "host-guest" complex that has significantly improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBEβCD) are commonly used derivatives with high water solubility and low toxicity.
-
Benefit: Can dramatically increase solubility, often by several orders of magnitude. Suitable for parenteral formulations.
-
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. The amorphous state has higher energy and thus greater solubility than the stable crystalline form. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Benefit: Enhances both solubility and dissolution rate, which is particularly useful for improving the bioavailability of oral formulations.
-
-
Nanosuspensions: This approach reduces the drug particle size to the nanometer range (typically <1000 nm). According to the Ostwald-Freundlich equation, decreasing particle size increases the surface area, which in turn increases the dissolution velocity and saturation solubility.
-
Benefit: Can be used for drugs that are poorly soluble in both aqueous and organic media. Suitable for oral, parenteral, and other routes of administration.
-
Problem: How can I accurately quantify the amount of dissolved this compound in my formulation?
It is crucial to differentiate between the total drug added and the fraction that is actually dissolved.
Quantification Method:
-
Sample Preparation: Prepare your this compound formulation. To separate the dissolved drug from any undissolved particles, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant. Alternatively, use a syringe filter (e.g., 0.22 µm PVDF) to clarify the solution.
-
Analytical Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for quantifying small molecules like this compound. If higher sensitivity is needed, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
-
Procedure: A calibration curve must be generated using known concentrations of a this compound standard. The concentration of the unknown sample (the supernatant) can then be determined by comparing its peak area to the calibration curve.
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HPβCD) using the kneading method.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
Methodology:
-
Determine the molar ratio for complexation (a 1:1 molar ratio is a common starting point). Calculate the required mass of this compound and HPβCD.
-
Place the HPβCD powder into a mortar.
-
Add a small amount of a water:ethanol (1:1 v/v) mixture to the HPβCD and knead with the pestle to form a homogeneous paste.
-
Add the this compound powder to the paste and continue kneading for 60 minutes. Add small amounts of the water:ethanol mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or use a vacuum desiccator.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
To determine the solubility, add an excess amount of the complex powder to your aqueous buffer, stir for 24 hours at a controlled temperature, and then quantify the dissolved this compound in the supernatant via HPLC-UV as described above.
Protocol 2: Preparation of a this compound Solid Dispersion
This protocol uses the solvent evaporation method to prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30).
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile solvent in which both drug and carrier are soluble)
-
Round-bottom flask
-
Rotary evaporator
Methodology:
-
Select a drug-to-carrier weight ratio (e.g., 1:1, 1:2, 1:4). Weigh the appropriate amounts of this compound and PVP K30.
-
Dissolve both the this compound and PVP K30 completely in a sufficient volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40°C until a thin, solid film is formed on the inside of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Evaluate the enhancement in solubility and dissolution rate as described in Protocol 1.
Data Summary Tables
Table 1: Solubility of Structurally/Functionally Similar Compounds in Various Solvents
(Note: As specific public data for this compound is limited, data for the α2-agonist Clonidine and the poorly soluble steroid Fluocinonide are provided as reference points.)
| Compound | Solvent | Solubility | Reference |
| Fluocinonide | Ethanol | ~30 mg/mL | |
| DMSO | ~30 mg/mL | ||
| Water | ~4.74 mg/L (0.00474 mg/mL) | ||
| 1:1 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | ||
| Clonidine | Water | Soluble | |
| Methanol | Soluble | Not explicitly stated but implied by analytical methods |
Table 2: Comparative Overview of Key Solubility Enhancement Techniques
| Technique | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Converts drug to its more soluble ionized (salt) form. | 10 - 100 | Simple, cost-effective. | Only for ionizable drugs; risk of precipitation upon pH change (in vivo). |
| Co-solvency | Reduces interfacial tension between solute and aqueous solvent. | 2 - 500 | Simple to prepare; suitable for parenteral formulations. | Potential for in vivo precipitation upon dilution; solvent toxicity concerns. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a hydrophilic host molecule. | 10 - 20,000 | Significant solubility enhancement; low toxicity; improves stability. | Requires specific host-guest fit; can be expensive; high amounts may be needed. |
| Solid Dispersion | Disperses the drug in an amorphous state within a hydrophilic carrier. | 10 - 200 | Enhances both solubility and dissolution rate; suitable for oral dosage forms. | Can be physically unstable (recrystallization); manufacturing can be complex. |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer scale. | 5 - 50 | Applicable to a wide range of drugs; improves dissolution velocity. | Can be physically unstable (particle aggregation); requires specialized equipment. |
Appendix: Relevant Signaling Pathway
This compound is an α2-adrenergic receptor agonist. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Strategies to prevent the degradation of Flutonidine in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Flutonidine in experimental buffers. The following information is based on best practices for handling similar alpha-2 adrenergic agonists, such as Clonidine, and general principles of compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in aqueous buffers?
A1: Based on the behavior of structurally similar compounds, the primary factors contributing to the degradation of this compound in experimental buffers are likely to be:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of functional groups within the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or ambient light can induce photolytic degradation.
-
Oxidation: Dissolved oxygen or the presence of oxidizing agents in the buffer can lead to oxidative degradation.
-
Repeated Freeze-Thaw Cycles: These can compromise the physical and chemical stability of the stock solution.
Q2: What is the optimal pH range for maintaining this compound stability in my experimental buffer?
Q3: Which types of buffers are recommended for experiments with this compound?
A3: Phosphate and acetate buffers are commonly used and are generally suitable for maintaining a stable pH in the recommended range. However, it is crucial to ensure the buffer components themselves do not react with this compound. Always use high-purity water and freshly prepared buffers.
Q4: How should I prepare and store this compound stock solutions to ensure stability?
A4: To maximize the stability of your this compound stock solution, follow these recommendations:
-
Solvent Selection: Dissolve this compound in a suitable solvent such as DMSO or sterile water to create a concentrated stock solution.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store the aliquots at -20°C or lower for long-term storage.
-
Light Protection: Protect the stock solution from light by using amber vials or by wrapping the container in aluminum foil.
Q5: How can I detect and quantify the degradation of this compound in my samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to detect and quantify this compound and its potential degradation products.[1][2] Key parameters for an HPLC method would include a C18 reversed-phase column and UV detection.[1] Developing a method that can separate the parent this compound peak from any new peaks that appear over time under stress conditions (e.g., high temperature, extreme pH) is crucial for accurate stability assessment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions for each experiment from a properly stored, frozen aliquot. 2. Verify the pH of your experimental buffer before adding this compound. 3. Perform a stability check of this compound in your buffer using HPLC. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Optimize buffer conditions (pH, antioxidants) to minimize the formation of these products. |
| Loss of compound potency over a short period. | Rapid degradation due to inappropriate buffer conditions or storage. | 1. Re-evaluate the pH and composition of your experimental buffer. 2. Ensure that stock solutions are stored correctly (aliquoted, frozen, protected from light). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
-
Buffer Preparation:
-
Prepare a 10 mM phosphate buffer using high-purity water.
-
Adjust the buffer to a pH between 5.0 and 7.0 using a calibrated pH meter.
-
Filter the buffer through a 0.22 µm filter to ensure sterility.
-
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single-use aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration using the freshly prepared and pH-verified experimental buffer.
-
Vortex gently to ensure thorough mixing.
-
Use the working solution immediately to minimize degradation.
-
Protocol 2: Stability Assessment of this compound in Experimental Buffer via HPLC
-
Sample Preparation:
-
Prepare a working solution of this compound in your experimental buffer as described in Protocol 1.
-
Divide the solution into several amber vials, one for each time point.
-
-
Time-Course Incubation:
-
Immediately inject a "Time 0" sample into the HPLC system to establish a baseline.
-
Incubate the remaining vials under your typical experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial and inject the sample into the HPLC.
-
-
HPLC Analysis:
-
Utilize a reversed-phase C18 column.
-
Employ a mobile phase suitable for separating this compound from potential degradation products (e.g., a gradient of acetonitrile and an ammonium formate buffer).[1]
-
Set the UV detector to a wavelength appropriate for this compound.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Visualizations
References
- 1. Stability of Extemporaneously Compounded Clonidine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Flutonidine synthesis for higher yield and purity
Welcome to the technical support center for Flutonidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, a clonidine analogue, can stem from several factors. Common issues include incomplete reaction, side reactions, and suboptimal reaction conditions. To improve your yield, consider the following:
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Reaction Time and Temperature: Ensure the reaction is proceeding for the optimal duration and at the correct temperature. As seen in analogous clonidine syntheses, reflux times and temperatures are critical.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
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Reagent Quality and Stoichiometry: The purity of your starting materials, such as 2,6-dichloroaniline and the imidazoline precursor, is crucial. Use reagents of high purity and ensure accurate stoichiometry. Excess or limiting reagents can lead to incomplete conversion or the formation of byproducts.
-
Atmosphere Control: Some reactions in the synthesis pathway may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yield.
Q2: I am observing significant impurities in my final this compound product. How can I identify and minimize them?
A2: Impurities in your final product can be challenging. The primary impurity is often the starting material, 2,6-dichloroaniline, or byproducts from side reactions.
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Identification of Impurities: Utilize analytical techniques to identify the impurities. HPLC is a powerful method for separating and quantifying this compound and its related substances.[2][3] Spectrophotometric methods can also be employed for the determination of specific impurities like 2,6-dichloroaniline.[2]
-
Minimizing Impurity Formation:
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Temperature Control: Overheating can lead to the degradation of reactants and products, resulting in impurity formation. Maintain strict temperature control throughout the synthesis.
-
pH Control: The pH of the reaction mixture can influence the reaction pathway. Optimize the pH to favor the formation of the desired product over side products.
-
-
Purification: Employ robust purification techniques. Crystallization is a highly effective method for purifying the final product and removing impurities.[4] Column chromatography can also be used for purification, especially for removing closely related impurities.
Q3: What are the best practices for the purification of crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
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Crystallization: This is a widely used and effective technique for purifying solid compounds like this compound hydrochloride. The selection of an appropriate solvent system is critical for obtaining high purity crystals with a good yield.
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Column Chromatography: For complex mixtures of impurities, flash chromatography or preparative HPLC can be employed for high-resolution separation.
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Washing: After filtration, washing the solid product with a suitable solvent can remove residual impurities.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield | Incomplete reaction | - Monitor reaction progress using TLC or HPLC and adjust reaction time accordingly. - Ensure proper mixing and heating. |
| Side reactions | - Optimize reaction temperature and pH. - Use high-purity starting materials. - Consider conducting the reaction under an inert atmosphere. | |
| Product loss during workup | - Optimize extraction and filtration procedures. - Use appropriate solvent volumes to minimize solubility losses. | |
| Low Purity | Presence of starting materials | - Ensure the reaction goes to completion. - Optimize the stoichiometry of reactants. - Purify the product using crystallization or chromatography. |
| Formation of byproducts | - Control reaction temperature and pH. - Investigate alternative synthetic routes with fewer side reactions. | |
| Ineffective purification | - Select an optimal solvent system for crystallization. - For chromatography, choose the appropriate stationary and mobile phases for good separation. | |
| Reaction Fails to Proceed | Inactive catalyst or reagent | - Use fresh, high-quality catalysts and reagents. - Ensure proper activation of the catalyst if required. |
| Incorrect reaction conditions | - Verify the reaction temperature, pressure, and solvent. | |
| Product is an Oil Instead of a Solid | Presence of impurities | - Purify the product to remove impurities that may be inhibiting crystallization. |
| Incorrect salt form | - Ensure the correct counter-ion is used for salt formation (e.g., hydrochloride). |
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1 (N-(2,6-dichlorophenyl)formamide)
This protocol is adapted from a similar synthesis for a clonidine intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100.0 g of 2,6-dichloroaniline and 188 ml of formic acid.
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Reaction: Heat the mixture in an oil bath to 95-100°C and stir. Reflux the solution for 5 hours.
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Crystallization: Cool the reaction mixture to room temperature, and then further cool to 0°C in an ice bath. Stir for 2 hours to induce crystallization.
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Isolation: Filter the solid product using suction filtration and wash with cold water.
-
Drying: Dry the white solid product under vacuum to obtain N-(2,6-dichlorophenyl)formamide.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method for the analysis of clonidine-like compounds and their impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 238 nm.
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Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 100 µg/mL.
-
Injection Volume: 20 µL.
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Analysis: Run the sample and a standard solution of this compound to determine the purity and quantify any impurities.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. Method for preparing clonidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Flutonidine-based experiments
This guide provides troubleshooting strategies and frequently asked questions to address inconsistencies in experiments involving Flutonidine, an α2-adrenergic receptor agonist. The content is tailored for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antihypertensive agent that acts as a centrally-acting alpha-2 adrenergic receptor agonist, structurally related to Clonidine.[1][2] Its primary mechanism involves stimulating α2-adrenergic receptors in the brainstem. This stimulation reduces sympathetic outflow from the central nervous system (CNS), leading to decreased peripheral resistance, heart rate, and blood pressure.[2][3]
At a cellular level, the α2-adrenergic receptor is a G-protein coupled receptor (GPCR) that pairs with inhibitory G-proteins (Gαi). Upon agonist binding, the Gαi protein inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP affects downstream signaling pathways.
Caption: this compound's primary signaling pathway via the Gi-coupled α2-adrenergic receptor.
Q2: What are the different α2-adrenergic receptor subtypes and does this compound show selectivity?
There are three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C. These subtypes have distinct tissue distributions and physiological roles. While this compound is a general α2-agonist, like its analog Clonidine, it may exhibit different binding affinities for these subtypes. This subtle difference in selectivity can contribute to varied experimental outcomes depending on the tissue or cell line being studied. For instance, the sedative and analgesic effects are largely mediated by the α2A subtype, while the α2B subtype is involved in transient hypertension sometimes seen after rapid intravenous administration of α2-agonists.
Table 1: Representative Binding Affinities (Ki, nM) of Clonidine for Adrenergic Receptor Subtypes
| Receptor Subtype | Human Ki (nM) | Rat Ki (nM) |
| α2A | 4.5 | 10 |
| α2B | 15 | 25 |
| α2C | 8 | 12 |
| α1A | >1000 | >1000 |
| α1B | >1000 | >1000 |
Note: Data presented is for Clonidine as a representative compound and serves to illustrate the concept of subtype selectivity. Actual values for this compound may vary. Binding affinity (Ki) is the concentration of a ligand required to occupy 50% of the receptors; a lower Ki value indicates a higher binding affinity.
Q3: How should this compound be stored and handled for consistent results?
Proper storage and handling are critical for maintaining the compound's stability and activity.
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Storage: Store solid this compound powder in a cool, dry, dark place as recommended by the manufacturer. Once dissolved in a solvent (e.g., DMSO or ethanol), prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
Solution Stability: The stability of this compound in solution can vary depending on the solvent and storage conditions. It is advisable to use freshly prepared dilutions for each experiment. If storing working solutions, limit storage to a few days at 4°C.
-
Purity: Regularly check the purity of the compound, especially for long-term studies, as degradation products like 2,6-dichloroaniline can arise.
Section 2: Troubleshooting Guides
This section addresses specific issues in a question-and-answer format.
References
Technical Support Center: Minimizing Off-Target Effects of Flutonidine in Cellular Models
Disclaimer: Information on the specific off-target effects of Flutonidine is limited in publicly available literature. This guide is based on the established pharmacology of alpha-2 adrenergic agonists, the class to which this compound belongs as a clonidine analog. The troubleshooting and experimental strategies provided are general best practices for small molecule research in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an alpha-2 adrenergic agonist. Its primary mechanism of action is to bind to and activate alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a variety of cellular processes, including proliferation, differentiation, and neurotransmitter release.[1][2]
Q2: What are potential off-target effects of alpha-2 adrenergic agonists like this compound?
Off-target effects arise when a compound binds to and modulates the activity of proteins other than its intended target.[3][4] For alpha-2 adrenergic agonists, potential off-target effects can be due to:
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Subtype Non-Selectivity: this compound may bind to different subtypes of the alpha-2 adrenergic receptor (α2A, α2B, α2C) with varying affinities, which can lead to a complex biological response depending on the cellular context.[1]
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Binding to Other Receptors: Due to structural similarities in binding pockets, this compound might interact with other GPCRs or ion channels.
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Enzyme Inhibition: At higher concentrations, small molecules can inhibit various enzymes non-specifically.
Q3: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity. Key strategies include:
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Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A comprehensive dose-response curve can help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
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Use of Multiple Chemical Probes: Whenever possible, use a structurally different alpha-2 adrenergic agonist to confirm that the observed phenotype is not unique to this compound's chemical scaffold.
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Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the alpha-2 adrenergic receptor. The on-target effects of this compound should be diminished in these models.
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Rescue Experiments: In a target knockout or knockdown model, introduce a version of the receptor that is resistant to this compound. If the compound's effect is restored, it strongly suggests an on-target mechanism.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
You observe a cellular phenotype that does not align with the known function of alpha-2 adrenergic receptors.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effect | 1. Perform a dose-response curve: Compare the EC50 for the observed phenotype with the known binding affinity of this compound for alpha-2 receptors. 2. Use a structurally unrelated alpha-2 agonist: Treat cells with another alpha-2 agonist (e.g., guanfacine). 3. Perform a target knockdown: Use siRNA to reduce alpha-2 receptor expression and treat with this compound. | 1. A significant discrepancy in potency suggests an off-target effect. 2. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. If the phenotype persists after knockdown, it is likely off-target. |
| Cellular Context | 1. Characterize receptor expression: Quantify the expression levels of all three alpha-2 adrenergic receptor subtypes in your cell model. 2. Consult literature: Research the known signaling pathways downstream of alpha-2 receptors in your specific cell type. | 1. The relative expression of receptor subtypes can influence the cellular response. 2. The observed phenotype may be a known, but less common, downstream effect in your particular cellular model. |
Issue 2: Cellular Toxicity at Effective Concentrations
You observe significant cell death or stress at concentrations of this compound required to see your desired on-target effect.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Toxicity | 1. Lower this compound concentration: Determine the minimal effective concentration for on-target activity. 2. Counter-screen in a null cell line: Use a cell line that does not express alpha-2 adrenergic receptors. 3. Profile against toxicity panels: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various kinases). | 1. Toxicity may be reduced while maintaining the on-target effect. 2. If toxicity persists in the null cell line, it is definitively an off-target effect. 3. Identification of interactions with proteins known to cause cytotoxicity. |
| On-Target Toxicity | 1. Modulate target expression: Use siRNA to knockdown the alpha-2 receptor and observe if it phenocopies the toxicity. 2. Use a partial agonist: A partial agonist may be sufficient to elicit the desired signaling without causing the full downstream effects that lead to toxicity. | 1. If knockdown of the receptor leads to a similar toxic phenotype, the toxicity is likely on-target. 2. A partial agonist may provide a cleaner experimental window. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a cAMP Assay
This protocol measures the functional consequence of alpha-2 adrenergic receptor activation.
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Cell Culture: Plate cells (e.g., HEK293 cells stably expressing the alpha-2A adrenergic receptor) in a 96-well plate and grow to 80-90% confluency.
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Forskolin Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation.
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This compound Treatment: Add varying concentrations of this compound to the cells and incubate for 15-20 minutes.
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Adenylyl Cyclase Activation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for 15-20 minutes.
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Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
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Data Analysis: Plot the cAMP concentration against the log of this compound concentration to determine the IC50 value.
Protocol 2: Off-Target Profiling using Kinase Glo Assay
This protocol screens for off-target effects on a panel of kinases.
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Kinase Panel Selection: Choose a commercially available panel of purified kinases that are common off-targets for small molecules.
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Compound Preparation: Prepare a dilution series of this compound.
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Kinase Reaction: In a multi-well plate, combine each kinase with its specific substrate and ATP, along with the different concentrations of this compound. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle).
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Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C) for a specified time.
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ATP Detection: Add a Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
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Data Analysis: Normalize the data to the controls and plot the percent inhibition against the log of this compound concentration to identify any significant kinase inhibition.
Quantitative Data Summary
Table 1: Hypothetical Binding Affinities (Ki) of this compound
| Target | Ki (nM) | Class |
| Alpha-2A Adrenergic Receptor | 5.2 | On-Target |
| Alpha-2B Adrenergic Receptor | 25.8 | On-Target |
| Alpha-2C Adrenergic Receptor | 15.4 | On-Target |
| Serotonin Receptor 5-HT1A | >1000 | Potential Off-Target |
| Dopamine Receptor D2 | >1000 | Potential Off-Target |
| hERG Channel | >5000 | Potential Off-Target (Toxicity) |
Table 2: Hypothetical Dose-Response Data for On- and Off-Target Effects
| This compound (nM) | cAMP Inhibition (%) (On-Target) | Cell Viability (%) (Off-Target) |
| 0.1 | 5 | 100 |
| 1 | 20 | 100 |
| 10 | 55 | 98 |
| 100 | 90 | 95 |
| 1000 | 98 | 80 |
| 10000 | 100 | 50 |
Visualizations
Caption: Canonical signaling pathway of this compound via the alpha-2 adrenergic receptor.
Caption: Experimental workflow for validating potential off-target effects.
References
Adjusting Flutonidine dosage to mitigate sedative side effects
Disclaimer: Information on the specific pharmacokinetic and pharmacodynamic properties of flutonidine is limited in publicly available literature. The following guidance is extrapolated from data on other alpha-2 adrenergic agonists, such as clonidine and dexmedetomidine, which share a similar mechanism of action. Researchers are strongly advised to conduct dose-finding studies for this compound in their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that causes sedation?
This compound is an alpha-2 adrenergic agonist. Its sedative effects are primarily caused by its action on alpha-2 adrenoceptors in the central nervous system.[1][2] Specifically, it stimulates presynaptic alpha-2 receptors in the locus coeruleus of the brainstem, which inhibits the release of norepinephrine.[1][2] This reduction in noradrenergic activity leads to sedation and anxiolysis.[3]
Q2: How can I mitigate the sedative side effects of this compound in my experiments?
Mitigating sedative side effects while maintaining the desired therapeutic effect is a key challenge. Here are several strategies researchers can employ:
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Dosage Titration: Start with a low dose of this compound and gradually increase it to find the minimum effective dose with acceptable sedative effects.
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Route of Administration: The route of administration can influence the onset and intensity of side effects. For instance, a continuous intravenous infusion might produce more stable plasma concentrations and less pronounced peak-dose sedation compared to a bolus injection.
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Combination Therapy: In some contexts, combining a lower dose of this compound with another agent that has a different mechanism of action may achieve the desired therapeutic outcome with reduced sedation. However, this requires careful consideration of potential drug interactions.
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Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: If feasible, conducting PK/PD studies can help to understand the relationship between this compound concentration and its sedative effects, allowing for more precise dosing regimens.
Q3: Are there any known antagonists for reversing the effects of this compound?
While specific antagonists for this compound are not documented in the provided search results, alpha-2 adrenergic antagonists like atipamezole are used to reverse the sedative and other effects of alpha-2 agonists like dexmedetomidine. It is plausible that such antagonists could also be effective for this compound, but this would need to be experimentally verified.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Excessive Sedation in Animal Models | The initial dose of this compound is too high. | Reduce the dose by 25-50% in subsequent experiments and titrate upwards as needed. |
| Individual differences in drug metabolism and sensitivity. | Increase the sample size to account for biological variability. Monitor animals closely after administration. | |
| Inconsistent Sedative Effects | Variability in drug administration (e.g., injection speed, volume). | Standardize the administration protocol. Ensure all personnel are trained on the same procedure. |
| Drug solution instability. | Prepare fresh solutions for each experiment and verify the concentration. | |
| Desired Therapeutic Effect Not Achieved at Non-sedating Doses | The therapeutic window of this compound for the desired effect may overlap with its sedative range. | Consider alternative dosing strategies, such as continuous infusion to maintain a lower, more constant plasma concentration. |
| The chosen animal model may not be appropriate. | Re-evaluate the experimental model and its translatability. |
Quantitative Data Summary
The following tables summarize pharmacokinetic and dosage information for clonidine, a structurally and mechanistically similar alpha-2 adrenergic agonist. This data is provided for reference and to guide the design of experiments with this compound.
Table 1: Pharmacokinetic Parameters of Clonidine
| Parameter | Value | Reference |
| Bioavailability (oral) | ~75-95% | |
| Half-life | ~12-16 hours | |
| Volume of Distribution | ~2.1 L/kg | |
| Protein Binding | 20-40% | |
| Metabolism | Hepatic | |
| Excretion | Renal (40-60% as unchanged drug) |
Table 2: Exemplary Dosing of Clonidine for Sedation in Different Settings
| Setting | Dosage | Reference |
| ICU Sedation (Adults) | Starting Rate: 0.5 mcg/kg/h; Usual Range: 0.2 to 2 mcg/kg/h | |
| Pediatric Sedation (Oral) | 2-15 µg/kg/day divided every 6-8 hours | |
| Pediatric Sedation (Transdermal) | 2.3-20 µg/kg/day |
Experimental Protocols
Protocol 1: Dose-Response Assessment of Sedation in a Rodent Model
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Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats).
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Acclimatization: Allow animals to acclimatize to the housing and experimental conditions for at least 72 hours.
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Grouping: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, medium dose, high dose of this compound).
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Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
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Sedation Assessment: At predefined time points (e.g., 15, 30, 60, 90, 120 minutes post-injection), assess the level of sedation using a standardized scoring system (e.g., a scale from 0 to 4, where 0 is fully alert and 4 is loss of righting reflex).
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Data Analysis: Plot the mean sedation score against the dose to generate a dose-response curve. Determine the ED50 (the dose that produces 50% of the maximal sedative effect).
Visualizations
Caption: this compound's sedative signaling pathway.
Caption: Experimental workflow for dose-response analysis.
References
Technical Support Center: Addressing Loss of Alpha-2 Adrenergic Agonist Activity in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a loss of activity with alpha-2 adrenergic agonists, using Clonidine as a representative compound, in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Clonidine?
Clonidine is a direct-acting, selective alpha-2 adrenergic agonist.[1] It primarily stimulates presynaptic alpha-2a adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.[1][2] This sympatholytic effect is achieved through a G-protein coupled receptor that inhibits adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced norepinephrine release.[1][3]
Q2: What are the common causes for loss of Clonidine activity in long-term experiments?
The loss of activity can stem from several factors, including:
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Improper Storage: Exposure to inappropriate temperatures, light, or humidity can lead to degradation.
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Chemical Degradation: Clonidine can degrade, particularly under oxidative and acidic conditions.
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Repeated Freeze-Thaw Cycles: This can affect the stability of stock solutions.
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Interaction with Experimental Components: Components of your assay buffer or vehicle could potentially interact with and degrade the compound over time.
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Adsorption to Surfaces: The compound may adsorb to plasticware, especially at low concentrations.
Q3: How stable is Clonidine in solution and under what conditions should it be stored?
Clonidine hydrochloride is generally stable in light, air, and heat. Studies have shown that extemporaneously prepared oral suspensions of Clonidine (0.01 mg/mL) in Ora-Blend are stable for at least 91 days when stored in clear plastic syringes at both room temperature (25°C) and under refrigeration (4°C). Similarly, a 0.1 mg/mL oral liquid formulation in Simple Syrup was found to be stable for up to 28 days when refrigerated. Clonidine solutions (0.5 and 5 µg/mL) in 5% glucose, 10% glucose, or 0.9% normal saline are stable for 7 days at 4°C and for 24 hours at 35°C.
Troubleshooting Guide: Investigating Loss of Clonidine Activity
This guide provides a systematic approach to identifying the cause of diminished Clonidine activity in your experiments.
Step 1: Verify Compound Integrity and Storage Conditions
Issue: The observed biological effect of Clonidine is less than expected or has disappeared over time.
Possible Cause: The compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
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Review Storage Conditions:
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Confirm that your stock solutions and working solutions have been stored according to the recommendations in the table below.
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Check if the compound has been subjected to excessive light or temperature fluctuations.
-
-
Assess Solution Age and Handling:
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Prepare fresh working solutions from a new stock solution.
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If using a powdered form, ensure it has been stored in a cool, dry, and dark place.
-
-
Perform Analytical Chemistry Analysis:
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If possible, use High-Performance Liquid Chromatography (HPLC) to determine the concentration and purity of your Clonidine stock. The primary degradation product to look for is 2,6-dichloroaniline.
-
Data Presentation: Recommended Storage Conditions for Clonidine Solutions
| Formulation | Concentration | Vehicle | Storage Temperature | Stability Duration |
| Oral Suspension | 0.01 mg/mL | Ora-Blend | 4°C or 25°C | At least 91 days |
| Oral Liquid | 0.1 mg/mL | Simple Syrup, NF | 4°C | Up to 28 days |
| Solution | 0.5 & 5 µg/mL | 5% Glucose, 10% Glucose, or 0.9% Saline | 4°C | 7 days |
| Solution | 0.5 & 5 µg/mL | 5% Glucose, 10% Glucose, or 0.9% Saline | 35°C | 24 hours |
Step 2: Evaluate Experimental Protocol and Reagents
Issue: Freshly prepared Clonidine still shows reduced activity.
Possible Cause: A component of your experimental setup is interfering with Clonidine's function.
Troubleshooting Steps:
-
Check for Incompatibilities:
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Review the composition of your assay buffers and vehicles for any components that might react with Clonidine. Forced degradation studies have shown Clonidine to be susceptible to strong oxidizing agents.
-
-
Control for Adsorption:
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Consider using low-adhesion plasticware or glass vials for storing and diluting Clonidine, especially at low concentrations.
-
-
Re-evaluate Assay Performance:
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Run a positive control with a fresh lot of a known alpha-2 adrenergic agonist to ensure the assay itself is performing as expected.
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Use a negative control (vehicle only) to establish a baseline.
-
Mandatory Visualizations
Clonidine Signaling Pathway
Caption: Simplified signaling pathway of Clonidine.
Troubleshooting Workflow for Loss of Activity
Caption: Logical workflow for troubleshooting loss of compound activity.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Clonidine Quantification
This protocol is a general guideline for assessing the concentration and purity of a Clonidine solution.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized for your column and system.
-
Clonidine hydrochloride reference standard
-
Your Clonidine stock solution
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Clonidine hydrochloride of known concentrations (e.g., ranging from 1 µg/mL to 50 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute your Clonidine stock solution with the mobile phase to a concentration that falls within the range of your standard curve.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Approximately 220 nm (optimize based on your detector)
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject your prepared sample solution.
-
Determine the concentration of Clonidine in your sample by comparing its peak area to the calibration curve.
-
Assess purity by examining the chromatogram for the presence of unexpected peaks, such as that of the degradation product 2,6-dichloroaniline.
-
Protocol 2: Radioligand Receptor Binding Assay for Alpha-2 Adrenergic Receptor
This assay determines the ability of your Clonidine solution to bind to the alpha-2 adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the alpha-2 adrenergic receptor.
-
Radiolabeled ligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).
-
Non-specific binding control (e.g., phentolamine).
-
Your Clonidine solution (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Filtration apparatus and scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of your Clonidine solution. Include wells for total binding (radioligand only) and non-specific binding (radioligand + phentolamine).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for your Clonidine solution (the concentration that inhibits 50% of the specific binding of the radioligand). A significant increase in the IC₅₀ compared to previous experiments indicates a loss of activity.
References
Technical Support Center: Improving the Oral Bioavailability of Flutonidine
Disclaimer: Publicly available experimental data on the aqueous solubility, permeability, and oral pharmacokinetics of Flutonidine is limited. Therefore, this guide leverages data from the structurally and pharmacologically similar α2-adrenergic agonist, Clonidine, as a surrogate to discuss potential challenges and strategies. Researchers should determine the specific physicochemical properties of this compound experimentally to inform formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges to achieving good oral bioavailability with this compound?
Based on its computed physicochemical properties and by analogy with similar compounds like Clonidine, researchers may encounter the following challenges:
-
Poor Aqueous Solubility: this compound's predicted lipophilicity (XLogP3 ≈ 2.5) suggests it may have low solubility in gastrointestinal fluids, which is a primary barrier to absorption.[1]
-
First-Pass Metabolism: Like many drugs, this compound may be subject to metabolism in the gut wall and liver before reaching systemic circulation, thereby reducing its bioavailability.
-
Variable Absorption: The oral bioavailability of Clonidine can be variable, and this compound may exhibit similar inconsistencies.[2]
-
Formulation Instability: Developing a stable oral dosage form that maintains the drug in a soluble or readily absorbable state can be challenging.
Q2: What initial experiments should I conduct to characterize this compound for oral formulation development?
To begin, a thorough pre-formulation study is essential. Key experiments include:
-
Aqueous Solubility Determination: Measure the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Permeability Assessment: Conduct an in vitro permeability assay, such as the Caco-2 cell monolayer assay, to predict intestinal permeability.[3][4][5]
-
LogP/LogD Measurement: Experimentally determine the partition coefficient (LogP) and distribution coefficient (LogD) at relevant pH values to understand its lipophilicity.
-
Solid-State Characterization: Analyze the solid form of the drug (e.g., using DSC, TGA, XRD) to identify its crystalline or amorphous nature and any potential polymorphism, which can impact solubility and stability.
Q3: What formulation strategies can be employed to improve the oral bioavailability of a poorly soluble drug like this compound?
Several strategies can be explored, broadly categorized as follows:
-
Solubility Enhancement Techniques:
-
Salt Formation: If this compound is ionizable, forming a salt can significantly improve its solubility and dissolution rate.
-
Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can enhance its solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
-
Permeability Enhancement:
-
Including permeation enhancers in the formulation, though this requires careful evaluation for safety.
-
-
Controlled Release Formulations:
-
Developing extended-release formulations can maintain the drug concentration within the therapeutic window for a longer duration and may improve overall bioavailability.
-
Troubleshooting Guides
Problem 1: Low and variable results in in vitro dissolution studies.
| Potential Cause | Troubleshooting Step |
| Poor wetting of the drug powder. | Incorporate a surfactant (e.g., SLS, Tween 80) into the dissolution medium or the formulation. |
| Drug precipitation in the dissolution medium. | Consider using a different dissolution medium or adding polymers to the formulation to inhibit precipitation. |
| Inappropriate dissolution apparatus or parameters. | Optimize the dissolution method (e.g., apparatus type, rotation speed, medium composition) based on the drug's properties. |
Problem 2: High efflux ratio observed in Caco-2 permeability assay.
| Potential Cause | Troubleshooting Step |
| This compound is a substrate for efflux transporters (e.g., P-glycoprotein). | Co-administer with a known P-gp inhibitor in the assay to confirm. If confirmed, consider formulation strategies that can inhibit or bypass efflux transporters, such as using specific excipients. |
| Poor integrity of the Caco-2 cell monolayer. | Verify the monolayer integrity using TEER measurements and Lucifer yellow permeability. |
Problem 3: Discrepancy between in vitro dissolution and in vivo pharmacokinetic data.
| Potential Cause | Troubleshooting Step |
| Significant first-pass metabolism. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to quantify the extent of metabolism. |
| In vivo precipitation of the drug. | The gastrointestinal environment is complex. Consider using biorelevant dissolution media that simulate fed and fasted states. |
| Food effects on absorption. | Conduct pharmacokinetic studies in fed and fasted animal models to assess the impact of food. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN₃ | PubChem |
| Molecular Weight | 193.22 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
Table 2: Pharmacokinetic Parameters of Oral Clonidine (Surrogate for this compound)
| Parameter | Value | Species | Source |
| Oral Bioavailability | 75-100% | Human (Adults) | |
| Oral Bioavailability | 55.4% | Human (Children) | |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Human | |
| Elimination Half-life (t½) | 12-16 hours | Human |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare buffer solutions at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Sample Preparation: Add an excess amount of this compound powder to separate vials containing a known volume of each buffer.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing: After equilibration, centrifuge the samples to pellet the undissolved drug. Collect the supernatant and filter it through a 0.45 µm filter.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound at that specific pH.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., >200 Ω·cm²) is typically required. Also, assess the permeability of a paracellular marker like Lucifer yellow.
-
Transport Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound solution (at a known concentration) to the apical (AP) side of the inserts.
-
Add fresh transport buffer to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh buffer.
-
-
Transport Study (Basolateral to Apical): To assess efflux, perform the experiment in the reverse direction (BL to AP).
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.
Visualizations
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. Oral bioavailability of clonidine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Purity of Commercially Sourced Flutonidine
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for validating the purity of commercially sourced Flutonidine. The following sections offer frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the quality and integrity of your compound for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
The most common and recommended methods for determining the purity of small molecule active pharmaceutical ingredients (APIs) like this compound include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and its impurities, and Gas Chromatography (GC) for volatile impurities and residual solvents.[1][2] Complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the compound's identity and structure.[1][3][4]
Q2: What potential impurities might be present in a commercial batch of this compound?
Impurities in commercially sourced this compound can originate from the synthesis process, degradation, or storage. These can include starting materials, intermediates, by-products from side reactions, or degradation products. While a specific impurity profile for this compound is not widely published, potential impurities can be inferred from common synthetic routes and degradation pathways of structurally similar compounds.
| Impurity Type | Potential Source | Recommended Detection Method |
| Process-Related Impurities | Incomplete reactions, excess reagents, side reactions during synthesis. | HPLC, GC, LC-MS |
| Degradation Products | Hydrolysis, oxidation, or photolysis during storage or handling. | HPLC, LC-MS |
| Residual Solvents | Solvents used during synthesis and purification. | GC (Headspace) |
| Related Compounds | Isomers or compounds with similar structures formed during synthesis. | HPLC, LC-MS |
Q3: What are the generally accepted purity criteria for a research-grade compound like this compound?
For research and early drug development, the purity of an active compound should ideally be as high as possible, typically ≥98% as determined by HPLC. The acceptance criteria depend on the intended use. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity thresholds in pharmaceutical products. For non-clinical research, it is critical to identify and quantify any impurity present at a level of 0.1% or higher to understand its potential impact on experimental results.
Q4: How should a this compound sample be prepared for HPLC analysis?
Proper sample preparation is critical for accurate analysis. Whenever possible, the sample should be dissolved in the mobile phase that will be used for the HPLC run to avoid solvent-related peak distortion. If the compound's solubility is an issue, a solvent with a lower eluotropic strength than the mobile phase should be used. All samples should be filtered through a 0.22 µm or 0.45 µm filter before injection to remove particulates that could clog the system.
Experimental Workflow for Purity Validation
The following diagram illustrates a standard workflow for receiving and validating a new batch of commercially sourced this compound.
References
Enhancing the stability of Flutonidine stock solutions for long-term storage
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for enhancing the stability of Flutonidine stock solutions for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What are the primary factors that can cause degradation of this compound in a stock solution?
A2: The main factors that can affect the stability of this compound in solution are pH, light, temperature, and the presence of oxidizing agents.[1][2] The imidazoline ring in this compound's structure is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which can lead to ring-opening and loss of activity. Exposure to light and elevated temperatures can also accelerate degradation.
Q3: How should I store my this compound stock solution to ensure long-term stability?
A3: For optimal long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C. The solution should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.[3]
Q4: I observed precipitation in my this compound stock solution after storing it in the freezer. What should I do?
A4: Precipitation upon freezing can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent at low temperatures. If you observe precipitation, gently warm the vial to room temperature and vortex to redissolve the compound completely before use. To prevent this in the future, consider preparing the stock solution at a slightly lower concentration or using a different solvent system. It is also crucial to ensure the solution is fully dissolved before the initial storage.
Q5: How can I check the stability of my stored this compound stock solution?
A5: The stability of your stock solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method should be able to separate the intact this compound from any potential degradation products. By comparing the peak area of this compound in an aged sample to that of a freshly prepared standard, you can quantify the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound | - Inappropriate solvent.- Concentration is too high. | - Test solubility in alternative solvents such as DMSO or ethanol.- Try gentle warming (do not exceed 40°C) and sonication to aid dissolution.- Prepare a more dilute stock solution. |
| Stock Solution Color Change | - Degradation of the compound.- Oxidation. | - Prepare a fresh stock solution.- Store the solution protected from light.- Consider purging the vial headspace with an inert gas like nitrogen or argon before sealing. |
| Inconsistent Experimental Results | - Inaccurate concentration due to degradation.- Incomplete dissolution of precipitated compound after thawing. | - Verify the stability of your stock solution using HPLC.- Ensure any precipitate is fully redissolved by warming and vortexing before use.- Prepare fresh stock solutions more frequently. |
| Unexpected Peaks in HPLC Analysis | - Presence of degradation products. | - Perform a forced degradation study to identify potential degradation products and confirm the specificity of your HPLC method.- Adjust HPLC method parameters (e.g., mobile phase, gradient) to improve separation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound Stock Solution using HPLC
Objective: To determine the stability of a this compound stock solution over time.
Materials:
-
Stored this compound stock solution
-
Freshly prepared this compound standard solution of the same concentration
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid), HPLC grade
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Thaw an aliquot of the stored this compound stock solution to room temperature.
-
Prepare a dilution of the stored sample and the fresh standard in the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
HPLC Analysis:
-
Set up the HPLC system with the following suggested starting conditions (method will require validation):
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV absorbance maximum of this compound (determine by UV scan).
-
Injection Volume: 10 µL
-
-
Inject the fresh standard solution to determine the initial peak area and retention time of intact this compound.
-
Inject the stored sample solution.
-
-
Data Analysis:
-
Compare the chromatograms of the fresh and stored samples.
-
Calculate the percentage of this compound remaining in the stored sample using the following formula: % Remaining = (Peak Area of Stored Sample / Peak Area of Fresh Standard) * 100
-
A value greater than 95% is generally considered stable.
-
Data Presentation
Table 1: Hypothetical Stability of 10 mM this compound Stock Solution in DMSO
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| -20°C (Protected from Light) | 99.8% | 99.2% | 98.5% | 97.1% |
| -80°C (Protected from Light) | 100% | 99.9% | 99.7% | 99.5% |
| 4°C (Protected from Light) | 95.3% | 88.1% | 79.4% | 65.2% |
| Room Temperature (Light Exposure) | 70.2% | 45.6% | 22.8% | <10% |
Note: This table presents illustrative data. Actual stability should be determined experimentally.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
Validation & Comparative
Comparative Analysis of Flutonidine and Clonidine's Antihypertensive Effects
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the antihypertensive properties of Flutonidine and clonidine, focusing on their mechanisms of action, efficacy, and side-effect profiles based on available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and future research directions.
Introduction
Clonidine is a well-established centrally acting alpha-2 adrenergic agonist used in the treatment of hypertension and other conditions. Its antihypertensive effect is primarily mediated by its action on alpha-2 adrenoceptors in the brainstem, leading to a reduction in sympathetic outflow from the central nervous system. This compound is a lesser-known compound, also presumed to act as an alpha-2 adrenergic agonist. This guide synthesizes the available data to draw a comparative picture of these two agents.
Mechanism of Action: Signaling Pathway
Both this compound and clonidine are understood to exert their antihypertensive effects through the stimulation of central alpha-2 adrenergic receptors. This agonistic activity initiates a signaling cascade that results in reduced sympathetic tone and, consequently, lowered blood pressure. The binding of the agonist to the α2-adrenergic receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels ultimately leads to a decrease in the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.
Flutonidine vs. Moxonidine: A Comparative Analysis of Imidazoline Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of flutonidine and moxonidine, focusing on their binding characteristics to imidazoline receptors. The information presented is supported by experimental data and methodologies to assist researchers in understanding the nuanced differences between these two centrally acting antihypertensive agents.
Introduction
This compound and moxonidine are both second-generation centrally acting antihypertensive drugs that exert their effects through interaction with imidazoline receptors, primarily the I1 subtype, in the rostral ventrolateral medulla of the brainstem.[1] This interaction leads to a reduction in sympathetic outflow, resulting in decreased blood pressure. While both compounds share a common mechanism of action, their selectivity and affinity for different receptor subtypes can influence their pharmacological profiles, including efficacy and side effects. Moxonidine is known for its high selectivity for I1-imidazoline receptors over α2-adrenergic receptors, which is believed to contribute to its favorable side-effect profile compared to older antihypertensives like clonidine.[1][2][3]
Quantitative Binding Data
A comprehensive literature search for quantitative binding data (Ki or IC50 values) for this compound at imidazoline and α-adrenergic receptor subtypes did not yield specific experimental values. However, qualitative information suggests its action as a centrally acting antihypertensive agent involves imidazoline receptors.
In contrast, extensive data is available for moxonidine, highlighting its binding affinity and selectivity. The following table summarizes the binding profile of moxonidine at I1-imidazoline and α2-adrenergic receptors.
Table 1: Binding Affinity of Moxonidine at Imidazoline and α-Adrenergic Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity (α2/I1 Ratio) | Reference Tissue/Cell Line |
| Moxonidine | I1-Imidazoline | ~4.5 | ~33-40 | Bovine VLM membranes |
| Moxonidine | α2-Adrenergic | ~180 | Bovine VLM membranes |
Note: Ki values can vary depending on the radioligand, tissue preparation, and experimental conditions used. The data presented here are representative values from the literature.[2]
Experimental Protocols
The determination of binding affinities for compounds like this compound and moxonidine is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or moxonidine) to displace a radiolabeled ligand from a receptor.
Key Experimental Method: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Receptor Source: Membrane preparations from tissues or cells expressing the target receptors (e.g., bovine ventrolateral medulla membranes for I1-imidazoline receptors).
-
Radioligand: A radioactively labeled compound that binds with high affinity and specificity to the target receptor (e.g., [3H]-clonidine or [125I]-p-iodoclonidine for I1-imidazoline and α2-adrenergic receptors).
-
Test Compound: Unlabeled this compound or moxonidine at various concentrations.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.
-
Filtration Apparatus: To separate receptor-bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature and for a defined period.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
I1-Imidazoline Receptor Signaling Pathway
Activation of the I1-imidazoline receptor initiates a downstream signaling cascade that is distinct from the canonical G-protein coupled receptor pathways linked to α2-adrenergic receptors. The I1 receptor is thought to be coupled to phosphatidylcholine-specific phospholipase C (PC-PLC).
Caption: I1-Imidazoline Receptor Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the logical steps involved in a competitive radioligand binding assay.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Discussion and Conclusion
The available evidence strongly supports moxonidine as a selective agonist for I1-imidazoline receptors with significantly lower affinity for α2-adrenergic receptors. This selectivity is a key differentiator from older centrally acting antihypertensives and is thought to underlie its reduced incidence of side effects such as sedation and dry mouth.
While this compound is also understood to act via central imidazoline receptors, the absence of publicly available, direct comparative binding data makes a quantitative assessment of its receptor selectivity profile relative to moxonidine challenging. For a comprehensive understanding of the pharmacological differences between this compound and moxonidine, further studies generating quantitative binding data for this compound at I1, I2, and I3 imidazoline receptor subtypes, as well as at α1 and α2-adrenergic receptor subtypes, are warranted.
Researchers in drug development should consider the well-documented selectivity of moxonidine as a benchmark when evaluating novel centrally acting antihypertensive agents targeting the imidazoline system. The experimental protocols outlined in this guide provide a framework for conducting such comparative binding studies. The distinct signaling pathway of the I1-imidazoline receptor also presents an important area of investigation for understanding the full spectrum of pharmacological effects of these drugs beyond blood pressure regulation.
References
Head-to-head comparison of Flutonidine and dexmedetomidine's sedative properties
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of sedative agents, alpha-2 adrenergic receptor agonists have carved a significant niche due to their unique mechanism of action that induces a state of "cooperative sedation" without the significant respiratory depression often associated with other sedatives. Among these, dexmedetomidine is a well-established and extensively studied compound. This guide provides a detailed head-to-head comparison of the sedative properties of dexmedetomidine and the less-documented alpha-2 adrenergic agonist, Flutonidine. Given the limited publicly available data on this compound, this comparison will also draw upon information regarding its structural analogue, clonidine, to provide a more comprehensive, albeit indirect, assessment.
Executive Summary
Dexmedetomidine stands out as a highly selective and potent alpha-2 adrenergic agonist with well-characterized sedative, analgesic, and anxiolytic properties. Its ability to induce sedation while allowing patients to be easily aroused is a key clinical advantage. In contrast, this compound, a clonidine analogue, is primarily recognized for its antihypertensive effects. Preclinical data suggests that this compound possesses a significantly lower sedative potential compared to clonidine. The scarcity of dedicated studies on this compound's sedative effects necessitates a cautious approach in direct comparison with the extensively documented profile of dexmedetomidine. This guide synthesizes the available evidence to offer a clear perspective on the current understanding of these two agents.
Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism
Both dexmedetomidine and this compound exert their sedative effects by acting as agonists at alpha-2 adrenergic receptors in the central nervous system. The primary site of action for their hypnotic effects is the locus coeruleus, a nucleus in the brainstem involved in regulating wakefulness and arousal.
Activation of presynaptic alpha-2 autoreceptors in the locus coeruleus inhibits the release of norepinephrine, a key neurotransmitter in maintaining arousal. This reduction in noradrenergic activity leads to a state of sedation that closely resembles natural sleep.
Quantitative Comparison of Sedative Properties
The following table summarizes the available quantitative data for the sedative properties of dexmedetomidine and clonidine, with the limited information for this compound noted.
| Property | Dexmedetomidine | This compound | Clonidine (for comparison) |
| Receptor Selectivity (α2:α1) | ~1600:1[1] | Data Not Available | ~200:1[1] |
| Sedative Potency | High | Significantly lower than clonidine (preclinical data) | Moderate |
| Onset of Sedation (IV) | 5-10 minutes | Data Not Available | 10-20 minutes |
| Duration of Sedation | Dose-dependent, context-sensitive half-time | Data Not Available | 2-4 hours |
| Dose for Sedation (Human) | Loading dose: 1 mcg/kg over 10 min; Maintenance infusion: 0.2-0.7 mcg/kg/hr | Data Not Available | Oral: 0.1-0.3 mg; IV infusion: 0.5-2 mcg/kg/hr |
Head-to-Head Analysis
Dexmedetomidine
Dexmedetomidine is a highly selective alpha-2A adrenergic receptor agonist. This high selectivity is believed to contribute to its favorable side-effect profile, particularly the lower incidence of hypertension compared to less selective agonists.
Sedative Effects: Dexmedetomidine produces a state of conscious sedation where patients are calm and cooperative, yet easily arousable. This unique quality is advantageous for procedural sedation and for sedating mechanically ventilated patients in the intensive care unit (ICU), as it facilitates neurological assessment. Clinical trials have demonstrated that dexmedetomidine is effective in maintaining light to moderate sedation, reducing the need for other sedatives like propofol and benzodiazepines.
Analgesic Sparing: Dexmedetomidine also possesses analgesic properties, which can reduce the requirement for opioid analgesics, thereby mitigating opioid-related side effects.
Side Effects: The most common side effects of dexmedetomidine are hypotension and bradycardia, which are dose-dependent and result from the drug's sympatholytic effects.
This compound
Information on the sedative properties of this compound is sparse. As a clonidine analogue, it shares the same fundamental mechanism of action. However, the key differentiating factor appears to be its sedative potency.
Sedative Effects: A preclinical study in conscious rats indicated that this compound has a "significantly lower sedative potential than clonidine". This suggests that higher doses of this compound would be required to achieve the same level of sedation as clonidine, and likely dexmedetomidine. Without further studies, the quality and characteristics of this compound-induced sedation in humans remain unknown.
Primary Application: The available literature primarily focuses on this compound's antihypertensive and sympatholytic effects, suggesting its development may have been geared more towards cardiovascular applications rather than as a primary sedative.
Experimental Protocols
Detailed experimental protocols for assessing the sedative properties of this compound are not available in the public domain. However, standard methodologies used in the evaluation of sedative agents like dexmedetomidine can be described.
Preclinical Assessment of Sedation:
-
Loss of Righting Reflex (LORR): This is a common behavioral assay in rodents to assess sedative-hypnotic effects. Animals are administered the test compound, and the inability to right themselves when placed on their back is recorded as a positive response. Dose-response curves can be generated to determine the ED50 (the dose required to produce the effect in 50% of the animals).
-
Locomotor Activity: Sedative effects can be quantified by measuring the reduction in spontaneous locomotor activity in an open-field arena.
-
Electroencephalography (EEG): EEG recordings can be used to characterize the changes in brain wave patterns associated with sedation and to differentiate them from natural sleep.
Clinical Assessment of Sedation:
-
Sedation Scales: Validated sedation scales are used to assess the depth and quality of sedation in human subjects. Common scales include the Ramsay Sedation Scale (RSS), the Richmond Agitation-Sedation Scale (RASS), and the Observer's Assessment of Alertness/Sedation (OAA/S) Scale.
-
Bispectral Index (BIS) Monitoring: BIS monitoring is a non-invasive method that processes EEG signals to provide a numerical value representing the level of consciousness, ranging from 100 (awake) to 0 (no brain activity).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves measuring drug concentrations in plasma over time and correlating them with the observed sedative effects to characterize the dose-response and time-course of the drug's action.
Conclusion and Future Directions
Dexmedetomidine is a well-characterized sedative agent with a distinct profile of "cooperative sedation," making it a valuable tool in various clinical settings. Its high selectivity for the alpha-2 adrenergic receptor likely contributes to its efficacy and safety profile.
This compound, while sharing the same mechanism of action, appears to be a much less potent sedative. The current body of evidence is insufficient to make a definitive comparison of its sedative properties with dexmedetomidine. Its primary role seems to be as an antihypertensive agent.
For researchers and drug development professionals, this comparison highlights a significant data gap for this compound's sedative potential. Future research should focus on:
-
Determining the receptor binding affinity and selectivity of this compound for alpha-2 adrenergic receptor subtypes.
-
Conducting comprehensive preclinical dose-response studies to quantify its sedative, analgesic, and hemodynamic effects.
-
If preclinical data are promising, well-designed clinical trials would be necessary to evaluate the safety and efficacy of this compound as a sedative agent in humans, ideally in a head-to-head comparison with established agents like dexmedetomidine.
Until such data becomes available, dexmedetomidine remains the more established and predictable choice for achieving sedation via alpha-2 adrenergic agonism.
References
A Researcher's Guide to Validating Alpha-2 Adrenergic Receptor Selectivity
For researchers and drug development professionals, establishing the selectivity of a novel compound is a critical step in preclinical assessment. This guide provides a framework for validating the alpha-2 adrenergic receptor (α2-AR) selectivity of a test compound, here exemplified as "Flutonidine." By comparing its binding and functional properties to well-characterized α2-AR agonists, clonidine and dexmedetomidine, researchers can rigorously define the compound's pharmacological profile.
Comparative Analysis of Adrenergic Receptor Binding Affinity
A primary method for determining selectivity is to measure the binding affinity of the test compound across all adrenergic receptor subtypes. The dissociation constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity. The selectivity for the α2-AR is determined by comparing its Ki value at α2-ARs to its Ki values at α1- and β-adrenergic receptors.
Table 1: Comparative Binding Affinity (Ki, nM) at Adrenergic Receptors
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | α2/α1 Selectivity Ratio |
| This compound (Test Compound) | Data | Data | Data | Data | Data | Data | Data | Data | Calculate |
| Clonidine | 1600 | 450 | 1800 | 4.3 | 11 | 6.2 | >10,000 | >10,000 | ~200:1 |
| Dexmedetomidine | 1400 | 630 | 2000 | 1.3 | 2.8 | 1.8 | >10,000 | >10,000 | ~1620:1 |
Note: The α2/α1 selectivity ratio is calculated by dividing the average Ki for α1 subtypes by the average Ki for α2 subtypes. Data for clonidine and dexmedetomidine are compiled from various sources and may vary between studies.
Functional Potency at Adrenergic Receptors
Beyond binding, it is crucial to assess the functional activity of the compound at these receptors. For α2-ARs, which are Gi-coupled, agonist activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) from such functional assays indicates the compound's potency.
Table 2: Comparative Functional Potency (EC50/IC50, nM) in cAMP Assays
| Compound | α2A-AR (cAMP Inhibition) | α1A-AR (Calcium Mobilization) | β2-AR (cAMP Stimulation) |
| This compound (Test Compound) | Data | Data | Data |
| Clonidine | 10 | >1000 | >10,000 |
| Dexmedetomidine | 1.5 | >1000 | >10,000 |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are standard protocols for key experiments in determining adrenergic receptor selectivity.
Radioligand Binding Assay Protocol
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., α2A, α1A, β1) to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine for α2-ARs, [3H]-prazosin for α1-ARs), and varying concentrations of the unlabeled test compound (this compound) or a known competitor (e.g., clonidine).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled antagonist (e.g., yohimbine for α2-ARs).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]
cAMP Functional Assay Protocol
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, providing a measure of its functional potency (EC50 or IC50).
1. Cell Culture and Plating:
-
Culture cells stably expressing the human α2A-adrenergic receptor (which is Gi-coupled) in an appropriate medium.
-
Plate the cells in a 96-well or 384-well plate and grow to near confluence.
2. Assay Procedure:
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To measure the inhibitory effect of an α2-AR agonist, first stimulate adenylyl cyclase with a known activator like forskolin.
-
Add varying concentrations of the test compound (this compound) or a reference agonist (e.g., dexmedetomidine) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[3][4][5]
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP levels against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.
In Vivo Assessment of Alpha-2 Adrenergic Agonist Activity
To confirm the physiological relevance of in vitro findings, in vivo studies are essential. A common method is to measure the cardiovascular effects of the test compound in anesthetized rodents.
Blood Pressure Measurement in Anesthetized Rats
1. Animal Preparation:
-
Anesthetize a rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., isoflurane or urethane).
-
Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring and another into the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize after surgery.
2. Drug Administration and Data Collection:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer increasing doses of the test compound (this compound) or a reference agonist (e.g., clonidine) intravenously.
-
Continuously record MAP and HR for a set period after each dose.
3. Data Analysis:
-
Calculate the change in MAP and HR from baseline for each dose.
-
Plot the dose-response curve for the hypotensive and bradycardic effects of the compound.
-
To confirm that the effects are mediated by α2-ARs, a separate group of animals can be pre-treated with an α2-AR antagonist (e.g., yohimbine) before administration of the test compound. A blockade of the hypotensive effect would support an α2-AR mechanism of action.
Visualizing Pathways and Workflows
Diagrams can clarify complex biological processes and experimental designs. The following are Graphviz representations of the α2-AR signaling pathway and a typical experimental workflow for selectivity profiling.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Experimental Workflow for Selectivity Profiling
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.revvity.com [resources.revvity.com]
Unraveling the Side Effect Profiles of Alpha-2 Adrenergic Agonists: A Comparative Analysis
A detailed examination of the adverse effect profiles of common alpha-2 adrenergic agonists reveals distinct differences in their clinical use, with sedation, hypotension, and dry mouth emerging as common class effects. While direct comparative data for Flutonidine is not publicly available, an analysis of widely-used alpha-2 agonists such as clonidine, guanfacine, dexmedetomidine, and tizanidine provides valuable insights for researchers and drug development professionals.
Alpha-2 adrenergic agonists are a class of drugs that target alpha-2 adrenergic receptors in the central nervous system, leading to a decrease in sympathetic outflow. This mechanism of action makes them effective in treating a variety of conditions, including hypertension, attention-deficit/hyperactivity disorder (ADHD), and spasticity, and as adjuncts in anesthesia and opioid withdrawal management. However, their utility is often tempered by their side effect profiles. A comprehensive understanding of these adverse effects is crucial for optimizing therapeutic outcomes and guiding future drug development.
It is important to note that searches for "this compound" yielded limited and ambiguous results, with some indications that it may be a clonidine analog for research purposes only, and not for human or veterinary use. There is a potential for confusion with "Fluocinonide," a topical corticosteroid with a completely different mechanism of action and side effect profile. Therefore, this guide will focus on a comparative analysis of the side effect profiles of well-established alpha-2 adrenergic agonists.
Comparative Overview of Side Effect Profiles
The following table summarizes the common and serious side effects associated with clonidine, guanfacine, dexmedetomidine, and tizanidine, based on available clinical data. It is important to recognize that the incidence and severity of these side effects can vary depending on the dose, route of administration, and individual patient factors.
| Side Effect | Clonidine | Guanfacine | Dexmedetomidine | Tizanidine |
| Common | Dry mouth, drowsiness, dizziness, constipation, fatigue, headache, hypotension.[1] | Dry mouth, somnolence, fatigue, dizziness, abdominal pain, decreased appetite. | Hypotension, bradycardia, nausea, dry mouth.[2] | Dry mouth, somnolence, dizziness, asthenia (weakness).[3] |
| Serious | Severe hypotension, bradycardia, atrioventricular block, depression, rebound hypertension upon abrupt withdrawal.[1] | Syncope (fainting), bradycardia, hypotension, rebound hypertension upon abrupt withdrawal. | Clinically significant bradycardia, hypotension, respiratory depression (less common than with other sedatives).[2] | Hepatotoxicity (liver injury), hypotension, bradycardia. |
| Cardiovascular | Hypotension, bradycardia, palpitations, rebound hypertension. | Hypotension, bradycardia, orthostatic hypotension. | Hypotension and bradycardia are the most common adverse reactions. | Hypotension, bradycardia. |
| Neurological/Psychiatric | Drowsiness, dizziness, fatigue, depression, sleep disturbances. | Somnolence, fatigue, dizziness, headache, irritability. | Sedation. | Somnolence, dizziness, hallucinations (rare). |
| Gastrointestinal | Dry mouth, constipation, nausea. | Dry mouth, abdominal pain, constipation, nausea. | Nausea, dry mouth. | Dry mouth, constipation. |
Signaling Pathways and Experimental Workflows
To understand the origin of these side effects, it is essential to visualize the underlying signaling pathways and the experimental workflows used to assess them.
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of alpha-2 adrenergic receptors by agonists initiates a signaling cascade that ultimately leads to the observed physiological effects and associated side effects. The following diagram illustrates this pathway.
Caption: Alpha-2 adrenergic receptor signaling cascade.
Experimental Workflow for Assessing Side Effects in Clinical Trials
The evaluation of side effects in clinical trials follows a structured protocol to ensure accurate and consistent data collection. The diagram below outlines a typical workflow.
Caption: Workflow for assessing drug side effects in a clinical trial.
Detailed Methodologies for Key Experiments
The assessment of side effects in clinical trials relies on standardized and rigorous methodologies. Below are detailed protocols for evaluating common adverse events associated with alpha-2 agonists.
1. Assessment of Sedation:
-
Method: The Richmond Agitation-Sedation Scale (RASS) or the Ramsay Sedation Scale is commonly used to assess the level of sedation.
-
Procedure: A trained clinician observes the patient and assigns a score based on their responsiveness to verbal and physical stimuli. For the RASS, scores range from +4 (combative) to -5 (unarousable). For the Ramsay scale, scores range from 1 (anxious and agitated) to 6 (no response to a light glabellar tap).
-
Data Collection: Scores are recorded at baseline and at regular intervals throughout the study period.
2. Assessment of Cardiovascular Effects (Hypotension and Bradycardia):
-
Method: Non-invasive blood pressure monitoring and continuous electrocardiogram (ECG) monitoring.
-
Procedure: Blood pressure and heart rate are measured at baseline and at frequent, predefined intervals after drug administration. Any readings that fall below a predefined threshold (e.g., systolic blood pressure < 90 mmHg or heart rate < 50 bpm) are recorded as adverse events.
-
Data Collection: All blood pressure and heart rate measurements are recorded. The incidence, severity, and duration of hypotensive and bradycardic episodes are documented.
3. Assessment of Dry Mouth (Xerostomia):
-
Method: A subjective assessment using a visual analog scale (VAS) or a simple categorical scale (e.g., none, mild, moderate, severe).
-
Procedure: Patients are asked to rate the severity of their dry mouth at baseline and at specified time points after drug administration.
-
Data Collection: The scores from the VAS or categorical scale are recorded. The onset, duration, and patient-reported distress associated with dry mouth are also noted.
Conclusion
The side effect profiles of alpha-2 adrenergic agonists are a critical consideration in their clinical application and in the development of new therapeutic agents. While sedation, hypotension, and dry mouth are common to the class, the incidence and severity of these and other adverse effects can differ between individual drugs. A thorough understanding of these differences, gained through rigorous, well-designed clinical trials, is essential for optimizing patient care and advancing the field of pharmacology. Further research is needed to elucidate the side effect profile of lesser-known compounds like this compound to determine their potential clinical utility.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Adverse Effects of α-2 Adrenergic Agonists and Stimulants in Preschool-age Attention-deficit/Hyperactivity Disorder: A Developmental-Behavioral Pediatrics Research Network Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotensive and sedative effects of alpha-adrenoceptor agonists: relationship to alpha 1- and alpha 2-adrenoceptor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Flutonidine's Mechanism of Action: A Comparative Guide to Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Comparative Receptor Binding Affinity
The primary mechanism of action for Flutonidine is understood to be its agonist activity at α2-adrenergic receptors. These receptors are critical in regulating neurotransmitter release and play a significant role in the central nervous and cardiovascular systems.[1][2] To quantitatively assess the interaction of a compound with these receptors, radioligand binding assays are the gold standard.[3] These assays determine the binding affinity (Ki) of a compound for a specific receptor subtype. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities of several well-known α2-adrenergic agonists for the three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C. This data provides a benchmark against which the binding profile of this compound can be compared once experimentally determined.
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Primary Clinical Use(s) |
| This compound | Data not available | Data not available | Data not available | Antihypertensive |
| Clonidine | ~1.5 - 4.7 | ~3.9 - 15 | ~2.5 - 11 | Hypertension, ADHD, Pain Management[4][5] |
| Dexmedetomidine | ~1.1 - 1.8 | ~6.3 | ~2.6 | Sedation, Analgesia |
| Guanfacine | ~2.5 - 5.0 | ~39 - 100 | ~13 - 60 | ADHD, Hypertension |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative ranges from published literature.
Experimental Protocols: Radioligand Receptor Binding Assay
To validate this compound's binding affinity to α2-adrenergic receptor subtypes, a competitive radioligand binding assay is employed. This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Objective:
To determine the binding affinity (Ki) of this compound for the human α2A, α2B, and α2C adrenergic receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing one of the human α2-adrenergic receptor subtypes (α2A, α2B, or α2C).
-
Radioligand: A high-affinity α2-adrenergic receptor antagonist, such as [3H]-Rauwolscine or [3H]-Yohimbine.
-
Test Compound: this compound, dissolved and serially diluted in an appropriate buffer.
-
Comparator Compounds: Clonidine, Dexmedetomidine, and Guanfacine for side-by-side comparison.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Phentolamine) to determine the amount of non-specific binding of the radioligand.
-
Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
-
96-well plates.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and comparator compounds in binding buffer.
-
Dilute the radioligand in binding buffer to a concentration near its dissociation constant (Kd).
-
Prepare the cell membranes in ice-cold binding buffer to a predetermined optimal protein concentration.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add cell membranes, radioligand, and binding buffer. This measures the total amount of radioligand bound to the membranes.
-
Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of the non-specific binding control. This measures the amount of radioligand that binds to components other than the target receptor.
-
Competitive Binding: Add cell membranes, radioligand, and a specific concentration of the test compound (this compound) or a comparator.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.
-
For the competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of α2-Adrenergic Receptors
Activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of various downstream effectors.
Caption: Signaling pathway of α2-adrenergic receptor activation.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps in the in vitro validation of this compound's binding to α2-adrenergic receptors using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand receptor binding assay.
References
A Comparative Analysis of the Metabolic Pathways of Flutonidine and Clonidine
A notable disparity in the available scientific literature exists regarding the metabolic pathways of Flutonidine and its structural analog, clonidine. While the metabolism of clonidine has been extensively studied and characterized, there is a significant lack of published data on the metabolic fate of this compound. This guide, therefore, provides a comprehensive overview of the well-established metabolic pathways of clonidine, alongside an acknowledgment of the current void in our understanding of this compound's metabolism.
Introduction to this compound and Clonidine
This compound and clonidine are both centrally acting α2-adrenergic agonists, a class of drugs known for their effects on blood pressure and the central nervous system. Clonidine is widely used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and certain pain conditions. This compound, as a clonidine analog, is primarily of interest in research settings for its diuretic and central cardiovascular effects. Despite their structural similarities, the extent to which their metabolic pathways converge or diverge remains largely unknown due to the absence of data for this compound.
Metabolic Pathways of Clonidine
The metabolism of clonidine is relatively well-understood, with less than 50% of an administered dose being metabolized by the liver into inactive metabolites.[1] The primary metabolic route is hydroxylation of the phenyl ring, with a smaller fraction undergoing splitting of the imidazolidine ring.[2]
Phase I Metabolism
The initial and most significant step in clonidine's biotransformation is a Phase I oxidation reaction. Specifically, this involves the 4-hydroxylation of the clonidine molecule to form its major metabolite, p-hydroxyclonidine.[2][3] This reaction is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Several CYP isoforms have been identified as being involved in clonidine's 4-hydroxylation. In vitro studies using human liver microsomes and cDNA-expressed P450 enzymes have demonstrated that CYP2D6 is the primary enzyme responsible, accounting for approximately two-thirds of this metabolic activity.[4] Other CYP enzymes, including CYP1A2, CYP3A4, CYP1A1, and CYP3A5, also contribute to a lesser extent.
The major metabolite, p-hydroxyclonidine, is considered pharmacologically inactive and is present in the urine at concentrations less than 10% of the unchanged drug.
Phase II Metabolism
While Phase I reactions are the principal metabolic events, subsequent Phase II conjugation reactions can also occur, although they are considered minor pathways for clonidine. These reactions would typically involve the attachment of endogenous molecules like glucuronic acid to the hydroxylated metabolite to increase its water solubility and facilitate its excretion.
Excretion
A significant portion of clonidine is excreted unchanged in the urine. Approximately 40-60% of an absorbed dose is recovered in the urine as the parent drug within 24 hours. Around 20% of the total dose is eliminated in the feces.
Quantitative Data on Clonidine Metabolism
| Parameter | Value | Source |
| Primary Metabolite | p-hydroxyclonidine | |
| Primary Metabolic Reaction | 4-hydroxylation | |
| Primary CYP Enzyme | CYP2D6 (~66%) | |
| Other Contributing CYP Enzymes | CYP1A2, CYP3A4, CYP1A1, CYP3A5 | |
| Metabolized Fraction of Dose | < 50% | |
| Unchanged Drug in Urine | 40-60% | |
| Elimination in Feces | ~20% |
Experimental Protocols for Studying Clonidine Metabolism
The following outlines a general methodology for an in vitro experiment to identify the enzymes responsible for clonidine metabolism, based on published studies.
Objective: To determine the specific cytochrome P450 isoforms involved in the 4-hydroxylation of clonidine.
Materials:
-
Clonidine hydrochloride
-
Pooled human liver microsomes (HLMs)
-
cDNA-expressed human CYP isoforms (e.g., CYP2D6, CYP1A2, CYP3A4, etc.)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Specific chemical inhibitors for each CYP isoform (e.g., quinidine for CYP2D6)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Incubation:
-
Prepare incubation mixtures containing clonidine, either HLMs or a specific recombinant CYP isoform, and the NADPH regenerating system in a suitable buffer.
-
For inhibition studies, pre-incubate the microsomes with a specific CYP inhibitor before adding clonidine.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the terminated incubation mixtures to pellet the protein.
-
Analyze the supernatant for the presence of the metabolite (4-hydroxyclonidine) using a validated HPLC-MS method.
-
-
Data Analysis:
-
Quantify the amount of 4-hydroxyclonidine formed.
-
In the experiments with recombinant CYPs, the formation of the metabolite indicates the involvement of that specific isoform.
-
In the inhibition studies with HLMs, a significant reduction in metabolite formation in the presence of a specific inhibitor confirms the role of the corresponding CYP isoform.
-
Visualizing the Metabolic Pathway of Clonidine
Caption: Metabolic pathway of Clonidine.
The Uncharacterized Metabolism of this compound
Despite being identified as an analog of clonidine, a thorough search of the scientific and medical literature reveals no specific studies detailing the metabolic pathways of this compound. Preclinical and investigational data, which would typically include metabolic and pharmacokinetic information, are not publicly available. Therefore, a direct comparison of the metabolic pathways of this compound and clonidine is not possible at this time.
Conclusion and Future Directions
The metabolic fate of clonidine is well-documented, with hepatic 4-hydroxylation by CYP2D6 being the principal pathway leading to its inactive metabolite, p-hydroxyclonidine. A substantial portion of the drug is also excreted unchanged. In stark contrast, the metabolism of this compound remains uninvestigated in the public domain.
For researchers, scientists, and drug development professionals, this knowledge gap highlights an area for future investigation. Understanding the metabolic pathways of this compound is crucial for determining its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. Future studies should aim to elucidate the in vitro and in vivo metabolism of this compound, identify the enzymes involved, and characterize its metabolites. Such research would not only be valuable for the scientific understanding of this compound but also essential for any potential future clinical development.
References
Assessing the Therapeutic Index of Flutonidine in Comparison to Other Centrally Acting Antihypertensives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Flutonidine and other centrally acting antihypertensive agents, namely Clonidine, Guanfacine, and Methyldopa. The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher TI indicates a wider margin of safety.
Comparative Analysis of Therapeutic Indices
The therapeutic index is calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). The data presented in the following table has been compiled from various preclinical studies. It is important to note that ED50 values for antihypertensive effects can vary based on the specific experimental model and protocol used.
| Drug | Class | LD50 (oral, rat) (mg/kg) | Estimated ED50 (oral, rat) (mg/kg) | Estimated Therapeutic Index (LD50/ED50) |
| This compound | α2-Adrenergic Agonist | Data not available | Data not available | Data not available |
| Clonidine | α2-Adrenergic Agonist | 126 - 465[1][2][3] | ~0.15[4] | ~840 - 3100 |
| Guanfacine | α2-Adrenergic Agonist | 142[5] | ~1.5 | ~95 |
| Methyldopa | α2-Adrenergic Agonist (Prodrug) | >1500 - 5000 | ~100 | >15 - 50 |
Note on this compound: A clinical study involving patients with mild to moderate essential hypertension indicated that this compound has a comparable antihypertensive effect to Clonidine. In this study, a daily dose of 2 mg of this compound was compared to 0.3 mg of Clonidine. This suggests that this compound may be less potent than Clonidine, but without preclinical toxicology and efficacy data, a direct comparison of their therapeutic indices is not possible.
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical experimental protocols to assess both efficacy and toxicity.
Determination of Antihypertensive Efficacy (ED50)
The antihypertensive efficacy is typically determined by generating a dose-response curve in a relevant animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).
Experimental Workflow for ED50 Determination
Figure 1. Workflow for ED50 determination of antihypertensives in SHRs.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used genetic model of essential hypertension.
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method. This involves placing a cuff and a sensor on the rat's tail to detect the pulse. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Dose Administration: The test compound is administered orally via gavage in a suitable vehicle. A range of doses is used to establish a dose-response relationship.
-
Data Analysis: The percentage decrease in blood pressure from baseline is calculated for each dose. The ED50, the dose that produces a 50% of the maximum antihypertensive effect, is then determined from the resulting dose-response curve.
Determination of Acute Oral Toxicity (LD50)
The LD50 is determined following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The Acute Toxic Class Method (OECD Guideline 423) is a commonly used protocol.
Experimental Workflow for LD50 Determination (OECD 423)
Figure 2. Simplified workflow of the Acute Toxic Class Method (OECD 423).
Methodology:
-
Animal Model: Typically, female rats are used.
-
Dose Administration: The test substance is administered orally at one of the defined starting doses (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality and signs of toxicity for up to 14 days.
-
Stepwise Procedure: Depending on the outcome in the first group of animals, the dose for the next group is either increased or decreased. This stepwise approach minimizes the number of animals required.
-
LD50 Estimation: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortality at different dose levels.
Signaling Pathway of Centrally Acting α2-Adrenergic Agonists
This compound, Clonidine, Guanfacine, and the active metabolite of Methyldopa all exert their antihypertensive effects primarily through the stimulation of α2-adrenergic receptors in the central nervous system.
Figure 3. Signaling pathway of central α2-adrenergic agonists.
Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the inhibition of calcium influx into the neuron. This cascade of events ultimately results in a reduction of norepinephrine release from presynaptic neurons in the vasomotor center of the brainstem. The decreased sympathetic outflow to the peripheral vasculature leads to vasodilation and a subsequent reduction in blood pressure.
Conclusion
Based on the available preclinical data, Guanfacine and Methyldopa appear to have a lower therapeutic index compared to Clonidine, suggesting a narrower margin of safety in animal models. The lack of publicly available preclinical data for this compound prevents a direct comparison of its therapeutic index. However, its "clonidine-like" profile and the dose used in a comparative clinical trial suggest it may be less potent than clonidine. Further preclinical safety and efficacy studies on this compound are necessary to definitively establish its therapeutic index and comparative safety profile. This guide underscores the importance of robust preclinical data in the early stages of drug development to inform clinical trial design and risk-benefit assessments.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Effects of clonidine and guanfacine on drinking and ambulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A current review on animal models of anti-hypertensive drugs screening [ouci.dntb.gov.ua]
Safety Operating Guide
Navigating the Disposal of Flutonidine: A Guide for Laboratory Professionals
Prioritizing Safety in the Absence of Specific Guidance
Given the absence of a dedicated SDS for Flutonidine, it is crucial to treat the compound as potentially hazardous. The first and most critical step for any researcher is to consult with their institution's Environmental Health and Safety (EHS) department.[1][2] The EHS office can provide guidance on classifying the waste and will be familiar with local and national regulations governing chemical disposal.[1][2][3]
In a research setting, any unused or expired investigational medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations. It is essential to prevent the release of pharmaceuticals into the environment, as even trace amounts can have adverse effects.
General Procedures for Pharmaceutical Waste Disposal
Pharmaceutical waste is categorized based on its characteristics, which determines the appropriate disposal pathway. Research laboratories generate various forms of waste, including expired or unused drugs, contaminated materials, and chemicals used in analysis.
| Waste Category | Description | Disposal Consideration |
| Hazardous Waste | Chemicals that are toxic, corrosive, reactive, or ignitable. The EPA's P- and U-lists classify certain pharmaceuticals as hazardous. | Must be collected by an approved hazardous waste vendor for incineration. These wastes should never be flushed down the drain. |
| Non-Hazardous Waste | Pharmaceuticals that do not meet the criteria for hazardous waste. | Can often be sent for incineration through a licensed medical waste disposal company. |
| Controlled Substances | Drugs regulated by the Drug Enforcement Administration (DEA) due to their potential for abuse. | Require special handling and documentation for destruction, often through a "reverse distributor" or by contacting the EHS for assistance with DEA-compliant disposal. |
| Trace-Contaminated Items | Items such as gloves, bench paper, and empty vials that have come into contact with the chemical. | Disposal requirements vary based on the hazardous nature of the substance. For potent compounds, these may need to be disposed of as hazardous waste. |
Experimental Protocols for Waste Characterization
In the absence of an SDS, a researcher, in consultation with their EHS department, may need to consider the chemical properties of this compound to infer its potential hazards. Information on the structure and chemical class of this compound can be found in resources like PubChem (CID 65761). This information can help in a preliminary hazard assessment, although it is not a substitute for a formal SDS.
Disposal Workflow for Research Chemicals without an SDS
The following diagram illustrates a logical workflow for determining the proper disposal route for a research chemical like this compound when a specific SDS is unavailable.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department and refer to all applicable federal, state, and local regulations before disposing of any chemical waste.
References
Personal protective equipment for handling Flutonidine
Disclaimer: The following guide is based on safety data for Fluocinonide, as "Flutonidine" did not yield specific results and is presumed to be a misspelling. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact product they are using and adhere to their institution's safety protocols.
This guide provides essential, immediate safety and logistical information for handling Fluocinonide, a potent corticosteroid. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to Fluocinonide, which can be absorbed through the skin and may cause irritation or other adverse health effects. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Compounding | Double Nitrile Gloves, Disposable Gown (solid front, long sleeves, tight-fitting cuffs), Safety Goggles or Face Shield, N95 Respirator (if not handled in a containment system)[1][2] |
| Handling Solutions | Double Nitrile Gloves, Disposable Gown, Safety Goggles or Face Shield[1][3] |
| Administering the Compound | Double Nitrile Gloves, Disposable Gown, Safety Goggles or Face Shield[3] |
| Cleaning Spills | Double Nitrile Gloves, Disposable Gown, Safety Goggles or Face Shield, N95 Respirator |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown |
Key Considerations for PPE:
-
Gloves: Always wear two pairs of chemotherapy-grade gloves. Change gloves immediately if they become contaminated, torn, or punctured.
-
Gowns: Gowns should be made of a low-permeability fabric and be disposable.
-
Eye and Face Protection: Use safety goggles and a face shield when there is a risk of splashes or aerosols.
-
Respiratory Protection: An N95 respirator or higher should be used when handling the powder outside of a certified biological safety cabinet or fume hood to prevent inhalation.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure to Fluocinonide.
| Exposure Type | Immediate First-Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Handling and Disposal Plan
A clear plan for handling and disposal is essential to maintain a safe laboratory environment.
Handling Workflow:
Caption: Workflow for Safe Handling of Fluocinonide.
Disposal Plan:
All materials contaminated with Fluocinonide are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any disposable equipment. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing Fluocinonide should be collected in a designated hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
Unused Product: Unused or expired Fluocinonide should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or flush it down the toilet.
Accidental Spill Response:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
